CCT129957
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-nitro-N-(2-phenylethyl)-1H-indole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-17(18-10-9-12-5-2-1-3-6-12)14-11-13-7-4-8-15(20(22)23)16(13)19-14/h1-8,11,19H,9-10H2,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDJRTJBOJFUOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC3=C(N2)C(=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CCT129957: An In-depth Technical Guide on its Mechanism of Action as a Phospholipase C-γ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCT129957 is a potent, cell-permeable indole derivative that functions as an inhibitor of phospholipase C-γ (PLC-γ). This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, downstream signaling effects, and its potential as a modulator of cancer cell proliferation. This guide includes available quantitative data, general experimental protocols for assessing its activity, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction
Phospholipase C (PLC) enzymes are a crucial class of intracellular signaling proteins that hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). The γ-isozyme, PLC-γ, is particularly significant in cellular processes initiated by receptor tyrosine kinases (RTKs), playing a key role in cell growth, differentiation, and migration. Dysregulation of the PLC-γ signaling pathway is implicated in various cancers, making it an attractive target for therapeutic intervention. This compound has emerged as a valuable chemical probe for studying the physiological and pathological roles of PLC-γ.
Mechanism of Action
This compound exerts its biological effects through the direct inhibition of phospholipase C-γ (PLC-γ)[1]. By targeting PLC-γ, this compound effectively blocks the hydrolysis of PIP2, a critical step in the signal transduction cascade downstream of numerous growth factor receptors.
Molecular Target: Phospholipase C-γ (PLC-γ)
PLC-γ is activated downstream of receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR). Upon ligand binding, RTKs autophosphorylate on specific tyrosine residues. The SH2 domains of PLC-γ then bind to these phosphotyrosine sites, recruiting PLC-γ to the plasma membrane and leading to its own phosphorylation and subsequent activation. Activated PLC-γ then cleaves PIP2 into DAG and IP3.
Downstream Signaling Effects
The inhibition of PLC-γ by this compound leads to the attenuation of two primary signaling arms:
-
Inositol 1,4,5-trisphosphate (IP3) Pathway: IP3 typically binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This compound, by preventing IP3 production, inhibits this calcium release[1]. This has been observed in squamous carcinoma cells at a concentration of approximately 15 μM[1].
-
Diacylglycerol (DAG) Pathway: DAG remains in the plasma membrane and activates protein kinase C (PKC), which in turn phosphorylates a wide array of downstream targets, influencing processes like cell proliferation, differentiation, and apoptosis. By blocking DAG formation, this compound disrupts PKC-mediated signaling.
The culmination of these effects is the inhibition of cellular processes that are dependent on PLC-γ signaling, most notably cell growth and proliferation.
Predicted Binding Mode
While a co-crystal structure of this compound with PLC-γ is not publicly available, predictive modeling suggests a binding mechanism. It is proposed that the phenyl group of the this compound molecule occupies a lipophilic pocket within the enzyme. The binding is further stabilized by a robust pattern of hydrogen bonds, contributing to its inhibitory potency[1].
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (PLC-γ inhibition) | ~3 μM | In vitro enzyme assay | [1] |
| GC50 (Growth Concentration) | 15 μM | Not specified | [1] |
| Ca2+ Release Inhibition | ~15 μM | Squamous carcinoma cells | [1] |
| Cell Growth Inhibition | ~60-70% | Renal UO-31 | [1] |
| Cell Growth Inhibition | ~60-70% | Breast T-47D | [1] |
Experimental Protocols
The following are generalized protocols for key experiments relevant to characterizing the mechanism of action of this compound.
In Vitro PLC-γ Activity Assay (General Protocol)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified PLC-γ.
-
Reagents: Purified recombinant PLC-γ, PIP2 substrate (often radiolabeled, e.g., [3H]PIP2), assay buffer (e.g., Tris-HCl with CaCl2 and BSA), this compound, and a suitable solvent (e.g., DMSO).
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer and PIP2 substrate.
-
Add varying concentrations of this compound or vehicle control to the reaction mixture.
-
Initiate the reaction by adding purified PLC-γ enzyme.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration.
-
Stop the reaction (e.g., by adding a quenching solution like EDTA or by lipid extraction).
-
Separate the product (IP3) from the substrate (PIP2) using chromatography or other separation techniques.
-
Quantify the amount of product formed (e.g., by scintillation counting for radiolabeled substrates).
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.
-
Intracellular Calcium Release Assay (General Protocol)
This assay measures the effect of this compound on intracellular calcium mobilization following cell stimulation.
-
Reagents: Cells of interest (e.g., squamous carcinoma cells), a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), cell culture medium, a stimulating agonist (e.g., a growth factor that activates an RTK), this compound, and a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for a defined period.
-
Measure the baseline fluorescence using a fluorescence plate reader.
-
Add the stimulating agonist to induce intracellular calcium release.
-
Immediately begin kinetic measurement of fluorescence intensity over time.
-
Analyze the data by calculating the peak fluorescence intensity or the area under the curve.
-
Determine the inhibitory effect of this compound on calcium release.
-
Cell Viability/Proliferation Assay (MTT Assay - General Protocol)
This assay assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Reagents: Cells of interest (e.g., UO-31 or T-47D), cell culture medium, this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or an acidic SDS solution).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.
-
Add the solubilizing agent to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm[2][3][4][5].
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GC50 value.
-
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits PLC-γ, blocking PIP2 hydrolysis and downstream signaling.
Experimental Workflow Diagram
Caption: Workflow for assessing cell viability using the MTT assay.
Conclusion
This compound is a valuable pharmacological tool for the investigation of PLC-γ-mediated signaling pathways. Its ability to potently inhibit PLC-γ and consequently block downstream events such as intracellular calcium release and cell proliferation underscores the critical role of this enzyme in cellular function. While the currently available data provides a solid foundation for its mechanism of action, further studies to elucidate its precise binding interactions, expand its characterization across a broader range of cancer models, and assess its in vivo pharmacokinetics and efficacy would be highly beneficial for its potential development as a therapeutic agent. This guide provides a comprehensive summary of the current understanding of this compound for the scientific community.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
An In-depth Technical Guide to the CCT129957 PLC-gamma Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Phospholipase C-gamma (PLC-γ) signaling pathway and the inhibitory effects of the small molecule CCT129957. It is designed to be a valuable resource for researchers in oncology, cell signaling, and drug discovery, offering detailed data, experimental protocols, and visual representations of the key molecular interactions.
The PLC-gamma (PLC-γ) Signaling Pathway: A Core Cellular Regulator
Phospholipase C (PLC) enzymes are crucial mediators in cellular signaling, hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP2) to generate two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[1]. These molecules, in turn, regulate a multitude of cellular processes. The PLC-γ subfamily, in particular, is activated by receptor and non-receptor tyrosine kinases, playing a pivotal role in pathways that control cell proliferation, differentiation, migration, and apoptosis[1][2].
The activation of PLC-γ is a multi-step process initiated by the binding of growth factors or other ligands to their corresponding receptor tyrosine kinases (RTKs) on the cell surface. This binding event triggers receptor dimerization and autophosphorylation, creating docking sites for the SH2 domains of PLC-γ[2][3]. Upon recruitment to the plasma membrane, PLC-γ itself is phosphorylated on specific tyrosine residues, leading to its enzymatic activation[2][3].
Once active, PLC-γ catalyzes the hydrolysis of PIP2. The resulting IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, stimulating the release of stored calcium ions (Ca2+) into the cytosol[1]. This surge in intracellular calcium can activate various calcium-dependent enzymes and transcription factors. Concurrently, the membrane-bound DAG activates protein kinase C (PKC), which phosphorylates a wide array of downstream protein targets, influencing processes such as cell growth, proliferation, and motility[1].
Given its central role in these fundamental cellular functions, aberrant PLC-γ signaling is frequently implicated in the development and progression of various cancers, making it an attractive target for therapeutic intervention[1][4].
Figure 1: The PLC-gamma signaling pathway.
This compound: A Potent Inhibitor of PLC-gamma
This compound is a small molecule inhibitor that has demonstrated potent and selective activity against PLC-γ. Its inhibitory action disrupts the downstream signaling cascade, leading to a reduction in cancer cell proliferation and survival.
Mechanism of Action
This compound acts as a direct inhibitor of the enzymatic activity of PLC-γ. While the precise atomic-level interactions are still under investigation, computational modeling suggests that this compound binds to a lipophilic pocket within the enzyme. This binding is stabilized by a pattern of robust hydrogen bonds and lipophilic contacts, effectively blocking the catalytic function of PLC-γ and preventing the hydrolysis of PIP2.
Figure 2: Inhibition of PLC-gamma by this compound.
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the effectiveness of a compound in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| UO-31 | Renal | ~3 | [5] |
| T-47D | Breast | ~3 | [5] |
| Squamous Carcinoma Cells | Skin | ~15 (for Ca2+ release) | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound and its effects on the PLC-γ signaling pathway.
PLC-gamma Activity Assay (using Fluorogenic Substrate WH-15)
This assay measures the enzymatic activity of PLC-γ by monitoring the fluorescence generated from the cleavage of a synthetic substrate, WH-15.
Materials:
-
Purified PLC-γ1 enzyme
-
WH-15 fluorogenic substrate (stock solution in DMSO)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 70 mM KCl, 3 mM CaCl2, 3 mM EGTA, 2 mM DTT, 133 µg/mL fatty-acid free BSA
-
This compound (or other inhibitors) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 535 nm)
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add 2 µL of the diluted this compound or DMSO (for control wells).
-
Add 2 µL of purified PLC-γ1 enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 4 µL of WH-15 substrate solution (final concentration of 10 µM) to each well.
-
Immediately place the plate in the fluorescence plate reader and measure the fluorescence intensity every 2 minutes for 30-60 minutes at 37°C.
-
Calculate the rate of reaction from the linear portion of the fluorescence versus time plot.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Figure 3: Workflow for the PLC-gamma activity assay.
Measurement of Intracellular Calcium Concentration
This protocol describes the use of the fluorescent Ca2+ indicator Fura-2 AM to measure changes in intracellular calcium levels in response to PLC-γ inhibition by this compound.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Fura-2 AM (stock solution in DMSO)
-
Pluronic F-127 (optional, to aid dye loading)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or plate reader with dual excitation capabilities (340 nm and 380 nm)
Procedure:
-
Seed cells on glass coverslips or in a 96-well plate and allow them to adhere overnight.
-
Prepare a loading solution containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (optional, 0.02%) in HBSS.
-
Wash the cells once with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 20 minutes.
-
Treat the cells with different concentrations of this compound or DMSO (vehicle control) for the desired time.
-
Stimulate the cells with a known PLC-γ activator (e.g., a growth factor) if desired.
-
Measure the fluorescence emission at ~510 nm following excitation at both 340 nm and 380 nm.
-
Calculate the ratio of the fluorescence intensities (340/380 nm), which is proportional to the intracellular calcium concentration.
-
Analyze the changes in the 340/380 nm ratio over time to determine the effect of this compound on intracellular calcium signaling.
Conclusion
This compound is a valuable tool for studying the intricacies of the PLC-γ signaling pathway and holds promise as a lead compound for the development of novel anticancer therapeutics. The detailed protocols and data presented in this guide are intended to facilitate further research into the mechanism of action of this compound and the broader role of PLC-γ in health and disease. By providing a clear and comprehensive resource, we aim to accelerate discoveries in this critical area of cell signaling and oncology.
References
- 1. PLCγ1: Potential arbitrator of cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis for the activation of PLC-γ isozymes by phosphorylation and cancer-associated mutations | eLife [elifesciences.org]
- 3. Structural basis for the activation of PLC-γ isozymes by phosphorylation and cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A High-Throughput Assay to Identify Allosteric Inhibitors of the PLC-γ Isozymes Operating at Membranes - PMC [pmc.ncbi.nlm.nih.gov]
CCT129957: A Technical Guide to its Discovery and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCT129957 is a potent, indole-derivative inhibitor of phospholipase C-γ (PLC-γ), an enzyme implicated in various cellular signaling pathways and increasingly recognized as a target for anticancer therapies. This document provides a comprehensive overview of the discovery, and biological characterization of this compound, presenting available quantitative data, outlining key experimental methodologies, and visualizing the relevant signaling pathways.
Discovery and Synthesis
This compound was identified through a virtual high-throughput screening approach aimed at discovering novel inhibitors of PLC-γ.[1][2] This computational method allowed for the screening of a large library of compounds to identify potential candidates that could bind to and inhibit the enzyme.
Note: A detailed, step-by-step chemical synthesis protocol for this compound is not publicly available in the reviewed literature. The primary focus of the initial publication was the virtual screening and identification of the compound.
Mechanism of Action
This compound exerts its biological effects through the direct inhibition of Phospholipase C-γ (PLC-γ). PLC-γ is a pivotal enzyme in intracellular signaling, responsible for the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[3] IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By inhibiting PLC-γ, this compound effectively blocks this signaling cascade.
Signaling Pathway Diagram
Caption: The PLC-γ signaling pathway and the inhibitory action of this compound.
Quantitative Biological Data
This compound has been demonstrated to be a potent inhibitor of PLC-γ and exhibits cytotoxic effects against specific cancer cell lines. The available quantitative data is summarized below.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (PLC-γ Inhibition) | ~3 µM | Recombinant PLC-γ2 | [1][4] |
| GC50 (Cell Growth Inhibition) | 15 µM | Squamous Carcinoma Cells | [1][4] |
| Ca2+ Release Inhibition | ~15 µM | Squamous Carcinoma Cells | [1][4] |
| Cell Growth Inhibition | ~60-70% | UO-31 (Renal Cancer) | [1] |
| Cell Growth Inhibition | ~60-70% | T-47D (Breast Cancer) | [1] |
Experimental Protocols
The following sections outline the general methodologies employed for the biological characterization of this compound.
PLC-γ Inhibition Assay (In Vitro)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of PLC-γ.
Principle: The activity of recombinant PLC-γ is measured by monitoring the hydrolysis of a labeled substrate, typically [3H]PIP2 or a fluorogenic substrate like XY-69.[3][5] The reduction in substrate hydrolysis in the presence of the inhibitor is quantified to determine its potency (IC50).
General Protocol:
-
Enzyme and Substrate Preparation: Recombinant human PLC-γ2 is expressed and purified. The substrate, [3H]PIP2, is incorporated into phospholipid vesicles.
-
Reaction Mixture: The reaction is typically carried out in a buffer containing HEPES, KCl, CaCl2, and DTT.
-
Inhibitor Addition: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.
-
Initiation and Incubation: The reaction is initiated by the addition of the enzyme. The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
Termination and Measurement: The reaction is stopped, and the radioactive inositol phosphates produced are separated and quantified using a scintillation counter. For fluorogenic assays, the change in fluorescence is measured over time using a plate reader.
-
Data Analysis: The percentage of inhibition at each concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Intracellular Calcium Release Assay
This assay measures the ability of a compound to inhibit the release of calcium from intracellular stores, a key downstream event of PLC-γ activation.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8, Indo-1).[6][7] Upon stimulation, which activates the PLC-γ pathway, the resulting increase in intracellular calcium concentration leads to a change in the fluorescence of the dye. The inhibitory effect of the compound is measured by the reduction in this fluorescence change.
General Protocol:
-
Cell Culture and Plating: Adherent cells (e.g., squamous carcinoma cells) are seeded in a multi-well plate and allowed to attach.
-
Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) in a suitable buffer (e.g., HHBS).
-
Compound Incubation: The cells are pre-incubated with varying concentrations of this compound.
-
Stimulation: An agonist that activates a receptor upstream of PLC-γ is added to the wells to induce calcium release.
-
Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorescence microplate reader.
-
Data Analysis: The peak fluorescence intensity or the area under the curve is used to quantify the calcium release. The percentage of inhibition is calculated, and the IC50 value is determined.
Cell Growth Inhibition Assay
This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Principle: The proliferation of cancer cells (e.g., UO-31 renal, T-47D breast) is measured after a defined period of exposure to the compound.[8] Common methods include the MTT assay, which measures metabolic activity, or direct cell counting.
General Protocol (MTT Assay):
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The GC50 (concentration for 50% growth inhibition) can be determined from the dose-response curve.
Experimental and Logical Workflows
This compound Discovery and Initial Characterization Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A High-Throughput Assay to Identify Allosteric Inhibitors of the PLC-γ Isozymes Operating at Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bu.edu [bu.edu]
- 7. Measurement of Intracellular Calcium By Flow Cytometry | Mullins Molecular Retrovirology Lab [mullinslab.microbiol.washington.edu]
- 8. Erianin inhibits the proliferation of T47D cells by inhibiting cell cycles, inducing apoptosis and suppressing migration - PMC [pmc.ncbi.nlm.nih.gov]
CCT129957 Downstream Signaling Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCT129957 is a potent and selective small molecule inhibitor of Phospholipase C-γ (PLC-γ), a critical enzyme in intracellular signal transduction. By targeting PLC-γ, this compound disrupts the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This inhibition has significant ramifications for a multitude of downstream signaling pathways that regulate key cellular processes, including calcium mobilization, protein kinase C (PKC) activation, and the modulation of transcription factors and kinase cascades. This technical guide provides an in-depth overview of the known and anticipated downstream signaling effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Introduction to this compound
This compound is a small molecule compound identified as a potent inhibitor of PLC-γ.[1] PLC-γ isozymes, PLC-γ1 and PLC-γ2, are key components of signaling pathways initiated by receptor tyrosine kinases (RTKs) and immunoreceptors. Upon activation, PLC-γ catalyzes the hydrolysis of PIP2, leading to the generation of IP3 and DAG. IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates various isoforms of Protein Kinase C (PKC). These events initiate a cascade of downstream signaling that influences cell proliferation, differentiation, apoptosis, and migration. The inhibitory action of this compound on PLC-γ makes it a valuable tool for studying these pathways and a potential therapeutic agent in diseases characterized by aberrant PLC-γ signaling, such as cancer.
Core Mechanism of Action of this compound
The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of PLC-γ. This inhibition prevents the generation of IP3 and DAG, thereby blocking the initial steps of the PLC-γ mediated signaling cascade.
Quantitative Data on this compound Activity
The following tables summarize the available quantitative data for this compound's inhibitory activity.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay | IC50 | Reference |
| PLC-γ | Enzyme Activity Assay | ~3 µM | [1] |
| Ca2+ Release | Calcium Mobilization Assay | ~15 µM | [1] |
Table 2: Cellular Activity of this compound
| Cell Line | Effect | Concentration | Reference |
| Squamous Carcinoma Cells | Inhibition of Ca2+ release | ~15 µM | [1] |
| Renal UO-31 Cancer Cells | Inhibition of cell growth | Not specified | [1] |
| Breast T-47D Cancer Cells | Inhibition of cell growth | Not specified | [1] |
Table 3: Expected Downstream Inhibitory Effects of this compound (Hypothetical Data)
| Downstream Target | Assay Type | Expected IC50 Range |
| PKC Activation | Phospho-PKC Substrate Western Blot | 5 - 25 µM |
| ERK1/2 Phosphorylation | Phospho-ERK1/2 Western Blot | 10 - 50 µM |
| NF-κB Activation | NF-κB Reporter Assay | 10 - 50 µM |
Note: The data in Table 3 is hypothetical and represents expected outcomes based on the known mechanism of this compound. Further experimental validation is required.
Downstream Signaling Pathways Affected by this compound
Inhibition of PLC-γ by this compound is expected to impact several major downstream signaling pathways.
Calcium Signaling Pathway
By inhibiting the production of IP3, this compound directly blocks the release of Ca2+ from the endoplasmic reticulum, a critical event in cellular signaling.
Protein Kinase C (PKC) Pathway
This compound inhibits the formation of DAG, a necessary co-factor for the activation of conventional and novel PKC isoforms. This leads to the suppression of PKC-mediated phosphorylation of downstream targets.
ERK/MAPK and NF-κB Pathways
PKC can activate the Raf-MEK-ERK (MAPK) cascade and the NF-κB signaling pathway. By inhibiting PKC activation, this compound is expected to indirectly suppress the activity of these crucial pathways involved in cell proliferation, survival, and inflammation.
Experimental Protocols
PLC-γ Enzyme Activity Assay
This assay measures the ability of this compound to inhibit the hydrolysis of a fluorescent PIP2 substrate by purified PLC-γ enzyme.
Workflow:
Methodology:
-
Reconstitute purified recombinant PLC-γ enzyme in assay buffer.
-
Prepare a fluorescently labeled PIP2 substrate.
-
In a microplate, combine the PLC-γ enzyme and the fluorescent PIP2 substrate.
-
Add this compound at a range of concentrations.
-
Incubate the plate at 37°C for a specified time.
-
Measure the fluorescence intensity using a plate reader. The increase in fluorescence corresponds to the hydrolysis of the PIP2 substrate.
-
Plot the fluorescence intensity against the concentration of this compound to determine the IC50 value.
Calcium Mobilization Assay
This cell-based assay measures the effect of this compound on intracellular calcium release following cell stimulation.
Workflow:
Methodology:
-
Culture cells in a microplate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with various concentrations of this compound.
-
Stimulate the cells with a suitable agonist that activates PLC-γ (e.g., a growth factor).
-
Immediately measure the change in fluorescence intensity over time using a kinetic plate reader.
-
Analyze the kinetic data to quantify the inhibition of calcium mobilization.
Western Blot Analysis for Phosphorylated Proteins
This technique is used to detect the phosphorylation status of downstream proteins such as PKC substrates, ERK, and IκB, providing a measure of their activation state.
Workflow:
Methodology:
-
Treat cultured cells with this compound at various concentrations for a specified time, with or without a stimulating agonist.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-PKC substrates, phospho-ERK, phospho-IκB).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein levels) to determine the relative change in phosphorylation.
Conclusion
This compound is a valuable pharmacological tool for dissecting the complex downstream signaling networks regulated by PLC-γ. Its ability to inhibit PLC-γ activity leads to the suppression of calcium mobilization and PKC activation, with subsequent predicted effects on the ERK/MAPK and NF-κB pathways. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess these downstream effects and further elucidate the therapeutic potential of targeting PLC-γ in various disease contexts. Further research is warranted to generate comprehensive dose-response data for the downstream effects of this compound and to explore its efficacy in preclinical models.
References
CCT129957: A Technical Guide to its Indirect Regulation of Intracellular Calcium
This technical guide provides an in-depth overview of the compound CCT129957 and its role in modulating intracellular calcium ([Ca2+]) levels. Primarily recognized as an inhibitor of Aurora A kinase and Phospholipase C-γ (PLC-γ), this compound's effects on calcium signaling are indirect consequences of its interaction with these key enzymatic pathways. This document is intended for researchers, scientists, and drug development professionals investigating cellular signaling and calcium homeostasis.
Introduction to this compound
This compound is a small molecule compound that has been identified as an inhibitor of two critical signaling proteins: Aurora A kinase and Phospholipase C-γ (PLC-γ). While its primary therapeutic applications are explored in the context of cancer due to the role of these proteins in cell cycle and proliferation, its inhibitory actions have significant downstream consequences on intracellular calcium signaling. Understanding these indirect regulatory mechanisms is crucial for elucidating the full spectrum of this compound's biological activity.
Signaling Pathways Modulated by this compound
This compound's influence on intracellular calcium can be understood through its inhibitory effects on two distinct signaling pathways.
The Aurora A Kinase - Polycystin-2 (PC2) Pathway
Aurora A kinase (AurA) has been shown to play a role in regulating calcium signaling, particularly in the context of kidney cells.[1][2][3] AurA can bind to, phosphorylate, and consequently reduce the activity of Polycystin-2 (PC2), a calcium-permeable cation channel.[1][2][3] By inhibiting AurA, this compound is hypothesized to prevent the inactivation of PC2, leading to an increase in calcium release from the endoplasmic reticulum.
Caption: this compound's inhibition of Aurora A kinase and its effect on the PC2 calcium channel.
The Phospholipase C-γ (PLC-γ) Pathway
Phospholipase C (PLC) is a crucial enzyme in signal transduction that cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[4][6] this compound has been identified as a potent inhibitor of PLC-γ, thereby blocking the production of IP3 and subsequent calcium mobilization.[7]
Caption: this compound's inhibition of the PLC-γ signaling pathway and its impact on calcium release.
Quantitative Data
The following table summarizes the available quantitative data regarding the inhibitory activity of this compound.
| Target | Metric | Value | Cell Line | Reference |
| Phospholipase C-γ (PLC-γ) | IC50 | ~3 µM | - | [7] |
| Calcium Release | GC50 | 15 µM | Squamous Carcinoma Cells | [7] |
| Calcium Release Inhibition | Concentration | ~15 µM | Squamous Carcinoma Cells | [7] |
Experimental Protocols
This section provides a detailed methodology for a key experiment to determine the effect of this compound on intracellular calcium levels.
Measurement of Intracellular Calcium using Fura-2 AM
This protocol describes the use of the ratiometric calcium indicator Fura-2 AM to measure changes in intracellular calcium concentration in response to this compound treatment.
Materials:
-
Adherent cells cultured on glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca2+
-
This compound stock solution (in DMSO)
-
Ionomycin
-
EGTA
-
Fluorescence microscopy system with dual excitation wavelength capabilities (340 nm and 380 nm) and an emission filter around 510 nm.
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency on glass coverslips.
-
Dye Loading:
-
Prepare a loading buffer containing HBSS with Ca2+, 2 µM Fura-2 AM, and 0.02% Pluronic F-127.
-
Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS with Ca2+ to remove excess dye.
-
-
Baseline Measurement:
-
Mount the coverslip onto the microscope stage.
-
Perfuse the cells with HBSS with Ca2+.
-
Record the baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.
-
-
This compound Treatment:
-
Perfuse the cells with HBSS containing the desired concentration of this compound.
-
Continuously record the 340/380 nm fluorescence ratio to monitor changes in intracellular calcium.
-
-
Calibration:
-
At the end of the experiment, perfuse the cells with a solution containing a calcium ionophore (e.g., 5 µM Ionomycin) in HBSS with Ca2+ to obtain the maximum fluorescence ratio (Rmax).
-
Subsequently, perfuse with a calcium-free HBSS containing a calcium chelator (e.g., 10 mM EGTA) to obtain the minimum fluorescence ratio (Rmin).
-
-
Data Analysis:
-
Calculate the 340/380 nm fluorescence ratio for each time point.
-
Convert the fluorescence ratios to intracellular calcium concentrations using the Grynkiewicz equation: [Ca2+] = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax380 / Fmin380), where Kd is the dissociation constant of Fura-2.
-
Caption: Experimental workflow for measuring intracellular calcium changes in response to this compound.
Conclusion
This compound serves as a valuable chemical probe for investigating the intricate connections between cell signaling pathways and calcium homeostasis. Its dual inhibitory action on Aurora A kinase and PLC-γ provides a unique opportunity to dissect the contributions of these pathways to the regulation of intracellular calcium. The methodologies and data presented in this guide offer a framework for researchers to further explore the multifaceted effects of this compound and its potential therapeutic applications.
References
- 1. Aurora A kinase activity influences calcium signaling in kidney cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora A kinase activity influences calcium signaling in kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. profiles.foxchase.org [profiles.foxchase.org]
- 4. Phospholipase C is a key enzyme regulating intracellular calcium and modulating the phosphoinositide balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phospholipase C - Wikipedia [en.wikipedia.org]
- 6. Mechanism of Phosphorylation-induced Activation of Phospholipase C-γ Isozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
The Role of CCT129957 in Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCT129957 is a novel small molecule inhibitor of Phospholipase C-γ (PLC-γ), a key enzyme in signal transduction pathways that regulate cancer cell proliferation, survival, and motility. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its mechanism of action, its effects on cancer cell proliferation, and the experimental methodologies used for its characterization. Quantitative data on its inhibitory activity and cellular effects are presented in structured tables for clarity. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its biological context and research applications.
Introduction
Phospholipase C-γ (PLC-γ) is a family of enzymes that play a crucial role in intracellular signaling. Upon activation by receptor tyrosine kinases (RTKs), PLC-γ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is integral to various cellular processes, and its dysregulation is frequently implicated in cancer, promoting cell growth, survival, and metastasis.
This compound has been identified as a potent inhibitor of PLC-γ, offering a targeted approach to disrupt these oncogenic signaling pathways. This guide will delve into the technical details of this compound's action and its potential as an anti-cancer agent.
Mechanism of Action of this compound
This compound acts as a direct inhibitor of the enzymatic activity of PLC-γ. By blocking the hydrolysis of PIP2, it prevents the generation of the downstream second messengers IP3 and DAG, thereby attenuating the subsequent signaling cascades.
Signaling Pathway
The primary signaling pathway affected by this compound is the PLC-γ mediated signal transduction cascade. A simplified representation of this pathway and the point of inhibition by this compound is depicted below.
Quantitative Data on the Effects of this compound
The inhibitory potency of this compound has been evaluated through both enzymatic and cell-based assays.
Enzymatic Inhibition
This compound demonstrates potent inhibition of PLC-γ enzymatic activity.
| Target | IC50 (μM) |
| PLC-γ | ~3 |
Inhibition of Cancer Cell Growth
The anti-proliferative effects of this compound have been assessed in various cancer cell lines. The GI50 (concentration required to inhibit cell growth by 50%) values are summarized below.
| Cell Line | Cancer Type | GI50 (μM) |
| UO-31 | Renal Cancer | Not explicitly quantified, but ~60-70% growth inhibition observed |
| T-47D | Breast Cancer | Not explicitly quantified, but ~60-70% growth inhibition observed |
Experimental Protocols
This section details the methodologies employed in the characterization of this compound.
PLC-γ Enzyme Inhibition Assay
A key experiment to determine the direct inhibitory effect of this compound on its target.
Protocol:
-
Enzyme and Substrate Preparation: Purified, recombinant PLC-γ enzyme is used. The substrate is typically a synthetic version of PIP2, often labeled with a fluorescent tag for detection.
-
Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations.
-
Reaction: The enzyme, substrate, and varying concentrations of this compound (or vehicle control) are combined in a reaction buffer and incubated for a specific time at an optimal temperature.
-
Detection: The amount of hydrolyzed substrate (product) is quantified. For fluorescently labeled substrates, this is measured using a fluorometer.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (e.g., Sulforhodamine B - SRB Assay)
This assay is used to determine the effect of this compound on the proliferation of cancer cell lines.
CCT129957: A Technical Guide to its Role in Apoptosis via Phospholipase C-γ Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCT129957 is a potent small molecule inhibitor of Phospholipase C-γ (PLC-γ), a key enzyme in cellular signaling pathways that regulate a multitude of cellular processes, including proliferation, differentiation, and survival. Emerging evidence suggests that by targeting PLC-γ, this compound can effectively induce apoptosis in various cancer cell types. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in triggering programmed cell death. We will explore the downstream signaling cascades affected by PLC-γ inhibition, present available quantitative data, detail relevant experimental protocols, and visualize the key pathways and workflows.
Introduction to this compound and its Target: PLC-γ
This compound is an indole derivative identified as a potent inhibitor of Phospholipase C-γ (PLC-γ) with an IC50 of approximately 3 μM.[1] PLC-γ is a family of enzymes that play a crucial role in signal transduction by hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, modulate intracellular calcium levels and activate Protein Kinase C (PKC), respectively, leading to the activation of various downstream signaling pathways.
In many cancer types, PLC-γ is overexpressed or hyperactivated, contributing to uncontrolled cell growth and survival. Therefore, inhibiting PLC-γ presents a promising therapeutic strategy for cancer treatment.
The Role of PLC-γ Inhibition in Apoptosis
Inhibition of PLC-γ has been shown to induce apoptosis in a variety of cancer cells.[1][2][3] While the precise apoptotic pathways initiated by this compound are still under investigation, the known functions of PLC-γ allow for the elucidation of its likely mechanism of action in promoting programmed cell death. The primary mechanisms through which PLC-γ inhibition by this compound is proposed to induce apoptosis are:
-
Disruption of Calcium Homeostasis: PLC-γ-mediated IP3 production leads to the release of calcium (Ca2+) from the endoplasmic reticulum (ER).[4] Sustained and elevated intracellular Ca2+ levels can trigger the mitochondrial permeability transition and the release of pro-apoptotic factors like cytochrome c, ultimately leading to caspase activation.[4] By inhibiting PLC-γ, this compound is expected to disrupt this Ca2+ signaling, leading to cellular stress and initiation of the intrinsic apoptotic pathway.
-
Modulation of Protein Kinase C (PKC) Activity: The other second messenger produced by PLC-γ, diacylglycerol (DAG), is a potent activator of Protein Kinase C (PKC). Certain PKC isoforms are known to have pro-survival roles by phosphorylating and inactivating pro-apoptotic proteins or activating anti-apoptotic factors. Inhibition of PLC-γ by this compound would reduce DAG levels, thereby preventing the activation of these pro-survival PKC isoforms.
-
Regulation of Bcl-2 Family Proteins: Downstream signaling from PLC-γ can influence the expression and activity of Bcl-2 family proteins, which are central regulators of the intrinsic apoptotic pathway. Inhibition of PLC-γ has been linked to the upregulation of the pro-apoptotic protein BAX and downregulation of the anti-apoptotic protein Bcl-2.[3][5] This shift in the balance between pro- and anti-apoptotic Bcl-2 family members promotes mitochondrial outer membrane permeabilization (MOMP) and subsequent apoptosis.
-
Induction of Caspase Activation: The convergence of the aforementioned pathways on the mitochondria ultimately leads to the activation of the caspase cascade. The release of cytochrome c from the mitochondria initiates the formation of the apoptosome and the activation of the initiator caspase-9, which in turn activates the executioner caspases-3 and -7.[6] Studies on other PLC inhibitors have demonstrated an increase in caspase-3 activity following treatment.[5][6]
Quantitative Data
The following tables summarize the available quantitative data for this compound and other relevant PLC-γ inhibitors.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (PLC-γ inhibition) | ~3 μM | Enzyme Assay | [1] |
| GC50 (Growth Inhibition) | 15 μM | Squamous Carcinoma Cells | [1] |
| Growth Inhibition | ~60-70% | Renal UO-31 and Breast T-47D cancer cells | [1] |
Table 2: Effects of PLC-γ Inhibition on Apoptosis
| Compound/Method | Effect | Cell Line | Reference |
| shRNA knockdown of PLC-γ1 | Two-fold increase in apoptosis | Kasumi-1 (AML) | [3] |
| U73122 (PLC inhibitor) | Increased apoptosis and cell cycle arrest | Diffuse Large B-cell Lymphoma (DLBCL) patient cells | [2] |
| U73122 (PLC inhibitor) | Upregulation of BAK, BAX, and CASP3 mRNA | Porcine Granulosa Cells | [5] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in this compound-induced apoptosis.
Caption: this compound inhibits PLC-γ, leading to apoptosis.
Experimental Workflow
Caption: Workflow for apoptosis assessment after this compound treatment.
Experimental Protocols
While specific protocols for this compound are not widely published, the following are detailed methodologies for key experiments commonly used to assess apoptosis induced by small molecule inhibitors.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 μM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the indicated times.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Western Blotting for Apoptotic Markers
-
Protein Extraction: Treat cells with this compound, harvest, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against cleaved caspase-3, cleaved PARP, Bcl-2, and BAX overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometric analysis can be performed to quantify the changes in protein expression levels relative to a loading control (e.g., β-actin or GAPDH).
Caspase Activity Assay
-
Cell Lysis: Treat cells with this compound, harvest, and lyse them according to the manufacturer's protocol of a commercial caspase activity assay kit (e.g., Caspase-Glo® 3/7 Assay).
-
Substrate Addition: Add the caspase substrate to the cell lysate.
-
Signal Measurement: Incubate at room temperature and measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the caspase activity to the protein concentration or cell number and compare the activity in treated versus control samples.
Conclusion and Future Directions
This compound, as a potent inhibitor of PLC-γ, holds significant promise as a therapeutic agent for cancers that are dependent on this signaling pathway for their survival. The induction of apoptosis through the disruption of calcium signaling, modulation of PKC activity, and alteration of the Bcl-2 family protein balance represents a key mechanism of its anti-cancer activity.
Future research should focus on elucidating the specific downstream effectors of PLC-γ that are most critical for this compound-induced apoptosis in different cancer contexts. In vivo studies are also necessary to validate the anti-tumor efficacy and safety profile of this compound. A deeper understanding of its mechanism of action will be crucial for its potential translation into clinical applications and for the identification of patient populations most likely to benefit from this targeted therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of PLCγ2 in immunological disorders, cancer, and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Calcium Signaling Regulates Autophagy and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospholipase C inhibits apoptosis of porcine primary granulosa cells cultured in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phospholipase C-gamma1 is required for cell survival in oxidative stress by protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
CCT129957 Target Validation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target validation studies for CCT129957, a potent inhibitor of Phospholipase C-γ (PLC-γ). The document outlines the quantitative data supporting its activity, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
This compound is an indole derivative identified as a potent inhibitor of Phospholipase C-γ (PLC-γ), a key enzyme in cellular signal transduction.[1] Overexpression and aberrant activation of PLC-γ are implicated in various cancers, making it a compelling target for anticancer drug discovery. This compound was discovered through a virtual high-throughput screening effort aimed at identifying novel inhibitors of PLC-γ.[2] This document summarizes the key preclinical data and methodologies used to validate PLC-γ as the target of this compound and to characterize its cellular activity.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized through various biochemical and cell-based assays. The following table summarizes the key quantitative data.
| Parameter | Value | Cell Line/System | Assay Type | Reference |
| IC50 | ~3 µM | Purified PLC-γ | Biochemical (Flashplate) Assay | [1] |
| GC50 | 15 µM | Squamous Carcinoma Cells | Cell-Based | [1] |
| Ca2+ Release Inhibition | ~15 µM | Squamous Carcinoma Cells | Functional Cell-Based Assay | [1] |
| Cell Growth Inhibition | ~60-70% inhibition | UO-31 (Renal Cancer) | Cell Proliferation Assay | [1] |
| Cell Growth Inhibition | ~60-70% inhibition | T-47D (Breast Cancer) | Cell Proliferation Assay | [1] |
Signaling Pathway
This compound targets PLC-γ, a critical node in signal transduction pathways initiated by receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases. Upon activation by upstream kinases, PLC-γ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). These downstream signals regulate a multitude of cellular processes, including proliferation, differentiation, and survival. By inhibiting PLC-γ, this compound blocks the production of IP3 and DAG, thereby attenuating these downstream signaling events.
Caption: this compound inhibits the PLC-γ signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Virtual High-Throughput Screening (vHTS)
The discovery of this compound was enabled by a virtual screening campaign. While the specific parameters of the original screen are proprietary, the general workflow is outlined below. This process involves computationally docking a large library of chemical compounds into a model of the target protein to predict binding affinity and identify potential inhibitors.
Caption: Virtual screening workflow for this compound discovery.
Biochemical PLC-γ Inhibition Assay (Flashplate Assay)
While the exact protocol used for this compound is not publicly available, a general procedure for a Flashplate-based PLC-γ assay is as follows. This assay measures the enzymatic activity of PLC-γ by quantifying the hydrolysis of radiolabeled PIP2.
-
Principle: A 96-well Flashplate is coated with a substrate that captures the radiolabeled head group (IP3) of PIP2 upon its cleavage by PLC-γ. The proximity of the captured radiolabel to the scintillant-coated plate generates a light signal that is proportional to enzyme activity.
-
Materials:
-
Purified recombinant human PLC-γ1
-
[3H]-Phosphatidylinositol 4,5-bisphosphate ([3H]PIP2)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.2, 150 mM NaCl, 1 mM EGTA, 2 mM CaCl2, 1 mM DTT)
-
This compound or other test compounds
-
96-well Flashplate
-
Microplate scintillation counter
-
-
Procedure:
-
Add assay buffer to the wells of the Flashplate.
-
Add this compound at various concentrations to the wells.
-
Add purified PLC-γ1 enzyme to initiate the reaction.
-
Add [3H]PIP2 to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a high concentration of a known inhibitor or by chelation of Ca2+ with EDTA).
-
Aspirate the contents of the wells and wash to remove unbound radiolabel.
-
Read the plate in a microplate scintillation counter.
-
Calculate the percent inhibition of PLC-γ activity for each concentration of this compound and determine the IC50 value.
-
Intracellular Calcium Release Assay
This functional cell-based assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration that is a downstream consequence of PLC-γ activation. A common method for this is the use of the ratiometric fluorescent calcium indicator Fura-2 AM.[3][4][5][6][7]
-
Principle: Cells are loaded with Fura-2 AM, a cell-permeant dye that is cleaved by intracellular esterases to the fluorescent Fura-2. The excitation wavelength of Fura-2 shifts from ~380 nm to ~340 nm upon binding to Ca2+, while the emission remains at ~510 nm. The ratio of fluorescence emission at 510 nm with excitation at 340 nm versus 380 nm is directly proportional to the intracellular calcium concentration.
-
Materials:
-
Squamous carcinoma cells (or other relevant cell line)
-
Fura-2 AM
-
Pluronic F-127 (to aid in dye solubilization)
-
HEPES-buffered saline solution (HBSS)
-
A PLC-γ agonist (e.g., a growth factor like EGF)
-
This compound or other test compounds
-
Fluorescence plate reader or microscope with appropriate filters
-
-
Procedure:
-
Seed cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Prepare a Fura-2 AM loading solution in HBSS, typically containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.
-
Wash the cells with HBSS and then incubate with the Fura-2 AM loading solution for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove extracellular dye.
-
Add HBSS containing various concentrations of this compound to the wells and incubate for a short period.
-
Measure the baseline fluorescence ratio (340/380 nm excitation, 510 nm emission).
-
Add the PLC-γ agonist to stimulate calcium release and immediately begin recording the fluorescence ratio over time.
-
The inhibition of the agonist-induced calcium peak by this compound is used to determine its inhibitory concentration.
-
Cell Proliferation Assay
The anti-proliferative effects of this compound on cancer cell lines such as UO-31 and T-47D can be determined using various standard methods, such as the MTT or SRB assay.
-
Principle (SRB Assay): The sulforhodamine B (SRB) assay is a colorimetric assay based on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate. The amount of bound dye is proportional to the total cellular protein, which is in turn proportional to the cell number.
-
Materials:
-
UO-31 or T-47D cells
-
Complete culture medium
-
This compound
-
Trichloroacetic acid (TCA) for fixing
-
Sulforhodamine B (SRB) solution
-
Tris-base solution for solubilization
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound and a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Fix the cells by gently adding cold TCA to each well and incubating for 1 hour at 4°C.
-
Wash the plates with water to remove the TCA and then air dry.
-
Stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and then air dry.
-
Solubilize the bound SRB dye with Tris-base solution.
-
Read the absorbance at a wavelength of ~515 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration of this compound.
-
Logical Relationship of Target Validation
The validation of PLC-γ as the target of this compound follows a logical progression from biochemical inhibition to cellular effects.
Caption: Logical flow of this compound target validation.
Conclusion
The collective evidence from biochemical and cell-based assays strongly supports the validation of Phospholipase C-γ as a primary target of this compound. The compound demonstrates potent inhibition of the enzyme's catalytic activity, leading to the blockade of downstream signaling pathways and resulting in significant anti-proliferative effects in cancer cell lines. These findings establish a clear mechanistic link between the inhibition of PLC-γ by this compound and its observed anti-cancer activity, providing a solid foundation for further preclinical and clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dysfunction of phospholipase Cγ in immune disorders and cancer [ouci.dntb.gov.ua]
- 3. hellobio.com [hellobio.com]
- 4. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 6. ionbiosciences.com [ionbiosciences.com]
- 7. abcam.com [abcam.com]
Methodological & Application
Application Notes and Protocols for CCT129957 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT129957 is a potent and selective small molecule inhibitor of Phospholipase C-γ (PLC-γ), a key enzyme in cellular signal transduction pathways.[1] PLC-γ is activated by receptor tyrosine kinases and hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). This signaling cascade is crucial for regulating various cellular processes, including proliferation, differentiation, and motility. Dysregulation of the PLC-γ pathway has been implicated in the progression of various cancers, making it an attractive target for therapeutic intervention.
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cancer cell viability and to characterize its mechanism of action.
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound.
| Target/Process | Cell Line(s) | IC50 / Effective Concentration | Reference |
| Phospholipase C-γ (PLC-γ) | Biochemical Assay | ~3 µM | [1] |
| Ca2+ Release | Squamous Carcinoma Cells | ~15 µM | [1] |
| Cell Growth Inhibition | Renal (UO-31), Breast (T-47D) | ~60-70% inhibition (concentration not specified) | [1] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental procedure, refer to the following diagrams.
Caption: PLC-γ signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Experimental Protocols
Cell Culture of A431 Human Epidermoid Carcinoma Cells
This protocol describes the standard procedure for maintaining and passaging the A431 cell line.
Materials:
-
A431 cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
L-Glutamine
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 2 mM L-Glutamine.[2]
-
Cell Maintenance: Culture A431 cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2.[2]
-
Passaging:
-
When cells reach 80-90% confluency, aspirate the old medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, or until cells detach.[2]
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split) to a new flask containing pre-warmed complete growth medium.
-
Return the new flask to the incubator.
-
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the powder in sterile DMSO.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.[1] For long-term storage (up to 6 months), -80°C is recommended.[1]
Cell Viability Assay using MTS Reagent
This protocol outlines the steps to determine the effect of this compound on the viability of A431 cells.
Materials:
-
A431 cells
-
Complete growth medium
-
This compound stock solution
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count A431 cells as described in Protocol 1.
-
Seed the cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete growth medium. A suggested starting range is from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or control medium.
-
Incubate the plate for 48 to 72 hours.
-
-
MTS Assay:
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values of the treated wells to the vehicle control wells (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%) using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters) in GraphPad Prism).
-
Disclaimer: This protocol is intended for research use only. Please refer to the manufacturer's instructions for specific reagents and safety guidelines.
References
CCT129957 in vitro kinase assay protocol
An important initial clarification is that CCT129957 is primarily recognized as a potent inhibitor of Phospholipase C-γ (PLC-γ), an enzyme crucial in signal transduction pathways, rather than a traditional protein kinase. Therefore, the most relevant in vitro assay to characterize the activity of this compound is a PLC-γ activity assay. This document provides a detailed protocol for such an assay, alongside information on the compound's mechanism of action and inhibitory activity.
Application Notes
Compound: this compound
Target: Phospholipase C-γ (PLC-γ)
Mechanism of Action: this compound is an indole derivative that acts as a potent inhibitor of PLC-γ. PLC-γ is a key enzyme in cellular signaling, responsible for hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). These messengers, in turn, activate protein kinase C (PKC) and trigger the release of intracellular calcium, respectively, influencing a variety of cellular processes including proliferation, differentiation, and apoptosis. By inhibiting PLC-γ, this compound blocks the formation of these second messengers, thereby disrupting these signaling cascades. This inhibitory action has been shown to reduce cell growth in certain cancer cell lines.
Quantitative Data Summary
The inhibitory activity of this compound against PLC-γ is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported in vitro potency of this compound.
| Compound | Target | IC50 (µM) | Assay Type |
| This compound | PLC-γ | ~3 | Biochemical Assay |
Signaling Pathway of PLC-γ
The following diagram illustrates the canonical signaling pathway in which PLC-γ is involved.
Caption: PLC-γ signaling pathway and the inhibitory action of this compound.
In Vitro PLC-γ Inhibition Assay Protocol
This protocol describes a fluorescence-based in vitro assay to determine the inhibitory activity of this compound on PLC-γ. This method utilizes a fluorogenic substrate that, upon cleavage by PLC-γ, produces a fluorescent signal.
Materials and Reagents
-
Recombinant human PLC-γ enzyme
-
This compound
-
Fluorogenic PLC substrate (e.g., a proprietary substrate from a commercial kit)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 2 mM CaCl₂, 1 mM DTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Experimental Workflow
The following diagram outlines the key steps of the in vitro PLC-γ inhibition assay.
Caption: Experimental workflow for the in vitro PLC-γ inhibition assay.
Detailed Protocol
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in DMSO to create a concentration range for testing (e.g., 100 µM to 1 nM). The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).
-
-
Enzyme and Substrate Preparation:
-
Thaw the recombinant PLC-γ enzyme on ice.
-
Prepare a working solution of PLC-γ in pre-chilled Assay Buffer to the desired final concentration.
-
Prepare a working solution of the fluorogenic PLC substrate in Assay Buffer according to the manufacturer's instructions.
-
-
Assay Procedure:
-
To the wells of a 96-well black microplate, add 2 µL of the serially diluted this compound or DMSO for the control wells.
-
Add 50 µL of the PLC-γ working solution to each well.
-
Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the substrate working solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (as specified by the substrate manufacturer) kinetically over a period of 30-60 minutes, or as an endpoint reading after a fixed incubation time.
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control wells (0% inhibition) and wells with no enzyme (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Application Note: CCT129957 Cell-Based Assay Development for the Inhibition of Phospholipase C-γ (PLC-γ)
Audience: Researchers, scientists, and drug development professionals.
Introduction CCT129957 is an indole derivative identified as a potent inhibitor of Phospholipase C-γ (PLC-γ), a key enzyme in cellular signal transduction.[1] PLC isozymes are crucial for hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[2][3] These messengers, in turn, regulate a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[2][4] The dysregulation of the PLC-γ signaling pathway is implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. This document provides a detailed protocol for a cell-based assay to quantify the inhibitory activity of this compound on PLC-γ signaling.
Mechanism of Action & Signaling Pathway PLC-γ is typically activated by receptor tyrosine kinases (RTKs).[5][6] Upon ligand binding and autophosphorylation, RTKs recruit and phosphorylate PLC-γ.[2][6] Activated PLC-γ then translocates to the plasma membrane and catalyzes the hydrolysis of PIP2. The resulting IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[4] Simultaneously, DAG remains in the plasma membrane and activates Protein Kinase C (PKC).[7] this compound exerts its inhibitory effect on PLC-γ, thereby blocking the production of IP3 and DAG and subsequent downstream signaling events, most notably the release of intracellular calcium.[1]
Caption: PLC-γ signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized by several key parameters.
| Parameter | Value | Cell Line/Condition | Reference |
| IC50 | ~3 µM | Phospholipase C-γ (PLC-γ) | [1] |
| GC50 | 15 µM | Not Specified | [1] |
| Ca2+ Release Inhibition | ~15 µM | Squamous Carcinoma Cells | [1] |
| Cell Growth Inhibition | ~60-70% | Renal UO-31 & Breast T-47D | [1] |
Experimental Protocol: Intracellular Calcium Flux Assay
This protocol describes a fluorescent-based assay to measure changes in intracellular calcium concentration in response to PLC-γ activation and its inhibition by this compound.
Assay Principle This assay utilizes a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that exhibits a significant increase in fluorescence intensity upon binding to free Ca2+. Cells are pre-loaded with the dye and then treated with varying concentrations of this compound. Subsequently, a known agonist that activates an RTK and the PLC-γ pathway is added to stimulate Ca2+ release. The inhibitory effect of this compound is quantified by measuring the reduction in the agonist-induced fluorescence signal.
Materials and Reagents
-
Human squamous carcinoma cell line (e.g., A431) or another suitable cell line with robust RTK/PLC-γ signaling.
-
This compound (stock solution in DMSO).
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Agonist: Epidermal Growth Factor (EGF) or another appropriate RTK ligand.
-
Fluo-4 AM or equivalent calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
96-well, black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capability and injectors (e.g., FLIPR™, FlexStation).
Caption: Workflow for the this compound calcium flux cell-based assay.
Detailed Methodology
1. Cell Plating (Day 1): a. Culture cells to ~80-90% confluency. b. Harvest cells and determine cell density. c. Seed the cells into a 96-well black, clear-bottom plate at a density of 20,000-50,000 cells/well in 100 µL of complete culture medium. d. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
2. Dye Loading (Day 2): a. Prepare the dye loading solution: Mix Fluo-4 AM with an equal volume of 20% Pluronic F-127, then dilute in HBSS/HEPES to a final working concentration of 2-5 µM. b. Aspirate the culture medium from the cell plate. c. Add 100 µL of the dye loading solution to each well. d. Incubate the plate at 37°C for 45-60 minutes in the dark. e. After incubation, gently wash the cells twice with 100 µL of HBSS/HEPES buffer, leaving 100 µL in each well after the final wash.
3. Compound Addition: a. Prepare serial dilutions of this compound in HBSS/HEPES. Ensure the final DMSO concentration is ≤0.5%. b. Include "vehicle control" (DMSO only) and "no agonist" control wells. c. Add the diluted compound solutions to the respective wells (e.g., 50 µL, for a final volume of 150 µL). d. Incubate the plate at room temperature for 20-30 minutes in the dark.
4. Fluorescence Measurement: a. Program the fluorescence plate reader to measure fluorescence intensity (e.g., excitation at 494 nm, emission at 516 nm). b. Set up a kinetic read: establish a baseline reading for 10-20 seconds. c. Inject the agonist (e.g., EGF at a pre-determined optimal concentration) into each well. d. Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.
Data Analysis
-
For each well, calculate the peak fluorescence response by subtracting the baseline fluorescence from the maximum fluorescence signal achieved after agonist addition.
-
Normalize the data:
-
Set the average response of the vehicle control wells (agonist-stimulated, no inhibitor) as 100% activity.
-
Set the average response of the "no agonist" control wells as 0% activity.
-
-
Plot the normalized percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) equation to determine the IC50 value.
Caption: Logical relationship of this compound action and assay principle.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanism of Phosphorylation-induced Activation of Phospholipase C-γ Isozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospholipase C - Wikipedia [en.wikipedia.org]
- 4. Intramolecular Regulation of Phospholipase C-γ1 by Its C-Terminal Src Homology 2 Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | The roles of phospholipase C-β related signals in the proliferation, metastasis and angiogenesis of malignant tumors, and the corresponding protective measures [frontiersin.org]
Application Notes and Protocols for CCT129957 in the UO-31 Renal Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT129957 is a potent small molecule inhibitor of Phospholipase C-γ (PLC-γ), a key enzyme in signal transduction pathways that regulate a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.[1][2] Dysregulation of PLC-γ signaling has been implicated in the progression of various cancers, making it an attractive target for therapeutic intervention. This document provides detailed application notes and protocols for the use of this compound in the UO-31 renal cell carcinoma cell line. The UO-31 cell line is a well-characterized model for renal cancer research and is part of the NCI-60 human tumor cell line panel.
Mechanism of Action
This compound exerts its biological effects by inhibiting the enzymatic activity of PLC-γ.[1] PLC-γ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). By blocking the production of these second messengers, this compound disrupts downstream signaling cascades that are crucial for cancer cell growth and survival.
Quantitative Data
Published data has shown that this compound effectively inhibits the growth of the UO-31 renal cancer cell line.
| Cell Line | Compound | Effect | Concentration | Reference |
| UO-31 | This compound | ~60-70% inhibition of cell growth | Not Specified | [1] |
| Squamous Carcinoma Cells | This compound | Inhibition of Ca2+ release | ~15 µM | [1] |
| General | This compound | IC50 for PLC-γ inhibition | ~3 µM | [1] |
Experimental Protocols
The following are general protocols that can be adapted for the use of this compound with the UO-31 cell line.
UO-31 Cell Culture
-
Growth Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
Preparation of this compound Stock Solution
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Stock Concentration: Prepare a 10 mM stock solution of this compound in DMSO.
-
Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol is designed to determine the effect of this compound on the viability of UO-31 cells.
Materials:
-
UO-31 cells
-
Complete growth medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed UO-31 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubation: Incubate the plate for 24 hours to allow cells to attach.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (DMSO) at the same concentration as in the highest drug concentration well.
-
Incubation: Incubate the plate for 48 to 72 hours.
-
Assay:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
For CellTiter-Glo® assay: Follow the manufacturer's instructions to add the reagent to each well.
-
-
Measurement: Measure the absorbance at 570 nm (for MTT) or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Western Blot Analysis for PLC-γ Signaling
This protocol can be used to assess the effect of this compound on the phosphorylation of PLC-γ and its downstream targets.
Materials:
-
UO-31 cells
-
Complete growth medium
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-phospho-PLC-γ, anti-PLC-γ, anti-phospho-PKC, anti-PKC, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed UO-31 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescence substrate and capture the image.
-
-
Analysis: Quantify the band intensities to determine the changes in protein phosphorylation levels.
Conclusion
This compound is a valuable tool for studying the role of PLC-γ signaling in renal cell carcinoma. The provided protocols offer a starting point for investigating the effects of this inhibitor on the UO-31 cell line. Researchers should optimize these protocols based on their specific experimental needs and cell culture practices. Further experiments, such as cell cycle analysis and apoptosis assays, can provide a more comprehensive understanding of the cellular response to this compound treatment.
References
Application Notes and Protocols for CCT129957 in T-47D Breast Cancer Cells
For Research Use Only.
Introduction
CCT129957 is a potent small molecule inhibitor of Phospholipase C-γ (PLC-γ), a key enzyme in signal transduction pathways that regulate cell proliferation, differentiation, and migration. The PLC-γ signaling cascade is frequently dysregulated in various cancers, including breast cancer, making it an attractive target for therapeutic development. The T-47D cell line, derived from a ductal carcinoma of the breast, is a well-established model for luminal A type breast cancer, expressing estrogen and progesterone receptors. While published, peer-reviewed data on the specific application of this compound in T-47D cells is limited, preliminary data from commercial suppliers suggests that this compound inhibits the growth of T-47D cells by approximately 60-70%.
These application notes provide a framework for investigating the effects of this compound in T-47D cells, including hypothetical data based on its known mechanism of action and detailed protocols for relevant experiments.
Mechanism of Action
This compound acts as an inhibitor of Phospholipase C-γ (PLC-γ) with an IC50 of approximately 3 μM. PLC-γ is activated by receptor tyrosine kinases (RTKs) and hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This signaling pathway is crucial for cell cycle progression and proliferation. By inhibiting PLC-γ, this compound is expected to block these downstream signals, leading to reduced cell growth and proliferation.
Hypothetical Application Data
The following data are illustrative examples of expected results when treating T-47D cells with this compound. These are not based on published experimental results and should be used as a guide for experimental design.
Table 1: Effect of this compound on T-47D Cell Viability
| This compound Conc. (µM) | % Cell Viability (48h) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 0.1 | 95.3 | 4.8 |
| 0.5 | 82.1 | 6.1 |
| 1.0 | 68.4 | 5.5 |
| 3.0 | 51.2 | 4.9 |
| 5.0 | 42.8 | 4.1 |
| 10.0 | 35.7 | 3.8 |
| IC50 (µM) | ~3.0 |
Table 2: Cell Cycle Analysis of T-47D Cells Treated with this compound
| Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle | 55.2 | 30.1 | 14.7 |
| This compound (3 µM) | 72.5 | 15.3 | 12.2 |
| This compound (5 µM) | 78.9 | 9.8 | 11.3 |
Table 3: Western Blot Analysis of PLC-γ Pathway Proteins
| Target Protein | Treatment (6h) | Normalized Densitometry |
| p-PLC-γ (Tyr783) | Vehicle | 1.00 |
| This compound (5 µM) | 0.25 | |
| Total PLC-γ | Vehicle | 1.00 |
| This compound (5 µM) | 0.98 | |
| p-PKC (pan) | Vehicle | 1.00 |
| This compound (5 µM) | 0.45 | |
| Total PKC | Vehicle | 1.00 |
| This compound (5 µM) | 0.95 | |
| β-Actin | Vehicle | 1.00 |
| This compound (5 µM) | 1.00 |
Experimental Protocols
T-47D Cell Culture
-
Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 0.2 IU/ml human insulin, and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach with 0.25% Trypsin-EDTA. Neutralize with complete medium, centrifuge, and resuspend in fresh medium for plating.
Cell Viability Assay (MTT Assay)
-
Seeding: Seed T-47D cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
-
Seeding and Treatment: Seed T-47D cells in 6-well plates. Once they reach 60-70% confluency, treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 hours.
-
Harvesting: Harvest the cells by trypsinization, collect both the detached and adherent cells, and wash with cold PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Analyze the cell cycle distribution using a flow cytometer.
Western Blotting
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-PLC-γ, anti-PLC-γ, anti-p-PKC, anti-PKC, anti-β-Actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-Actin.
Conclusion
This compound presents a promising tool for investigating the role of PLC-γ signaling in T-47D breast cancer cells. The provided protocols offer a standard methodology for characterizing its effects on cell viability, cell cycle progression, and the underlying signaling pathways. Further studies could explore its potential synergistic effects with other anti-cancer agents and its impact on cell migration and invasion in this cell line.
Application Notes and Protocols for Studying Squamous Carcinoma Cells with CCT129957
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT129957 is a potent, cell-permeable inhibitor of Phospholipase C-γ (PLC-γ), an enzyme that is frequently overexpressed in squamous cell carcinoma (SCC) and plays a crucial role in tumor progression, including cell proliferation, survival, and invasion.[1] PLC-γ is a key downstream effector of various receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in SCC. Upon activation, PLC-γ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately leads to the activation of downstream pathways, including the PI3K/AKT and MAPK/ERK pathways, which are critical for cancer cell growth and survival.
These application notes provide a comprehensive guide for utilizing this compound to investigate its therapeutic potential and to study the role of PLC-γ signaling in squamous carcinoma cells.
Disclaimer: Specific experimental data on the anti-proliferative effects (e.g., IC50 for cell viability) of this compound in squamous carcinoma cell lines are not extensively available in the public domain. The provided protocols and concentration ranges are based on the known enzymatic inhibitory concentrations of this compound, its effects on calcium release in SCC cells, and data from other PLC inhibitors. Researchers should perform initial dose-response experiments to determine the optimal working concentrations for their specific SCC cell line and experimental setup.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | Phospholipase C-γ (PLC-γ) | [1] |
| IC50 (enzymatic assay) | ~3 µM | [1] |
| Effect in SCC | Inhibits Ca2+ release at ~15 µM | [1] |
| Chemical Formula | C25H23N3O | N/A |
| Molecular Weight | 381.47 g/mol | N/A |
Table 2: Reference IC50 Values of Other Compounds in Squamous Carcinoma Cell Lines
This table provides context for typical inhibitory concentrations of various anti-cancer agents in SCC cell lines. This can help in designing the initial dose-response experiments for this compound.
| Compound | Cell Line | Assay | IC50 | Reference |
| D609 (PC-PLC inhibitor) | A431 (Skin SCC) | Proliferation | 33-50 µg/mL | [2][3] |
| D609 (PC-PLC inhibitor) | CaSki (Cervical SCC) | Proliferation | 33-50 µg/mL | [2][3] |
| U73122 (PLC inhibitor) | HNSCC cells | Invasion Assay | 3 µM | N/A |
| Itraconazole | A431 (Skin SCC) | CCK-8 | Not specified | [4] |
| Itraconazole | Colo16 (Skin SCC) | CCK-8 | Not specified | [4] |
| LY294002 (PI3K inhibitor) | Multiple cSCC lines | MTT/Cell Counting | 10 µM | [5] |
| Erlotinib HCl (EGFR inhibitor) | A431 (Skin SCC) | HTRF | 0.42 µM | [6] |
Signaling Pathways and Experimental Workflows
PLC-γ Signaling Pathway in Squamous Cell Carcinoma
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of Phosphatidylcholine-Specific Phospholipase C Interferes with Proliferation and Survival of Tumor Initiating Cells in Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Phosphatidylcholine-Specific Phospholipase C Interferes with Proliferation and Survival of Tumor Initiating Cells in Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The impact of nitric oxide on HER family post-translational modification and downstream signaling in cancer [frontiersin.org]
- 5. Squamous cell cancers contain a side population of stem-like cells that are made chemosensitive by ABC transporter blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Application Notes and Protocols for CCT129957 and PLC-gamma Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the selective Phospholipase C-gamma (PLC-γ) inhibitor, CCT129957, and for performing a Western blot to detect total and phosphorylated PLC-γ.
Introduction to this compound
This compound is a potent and selective indole derivative that functions as an inhibitor of Phospholipase C-gamma (PLC-γ) with an IC50 value of approximately 3 μM.[1] By targeting PLC-γ, this compound effectively blocks the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). This inhibition disrupts downstream signaling pathways that are crucial for cellular processes such as calcium mobilization, protein kinase C (PKC) activation, cell proliferation, and migration. Its ability to inhibit PLC-γ makes this compound a valuable tool for studying the physiological and pathological roles of PLC-γ signaling in various diseases, including cancer.
The Role of PLC-gamma in Cellular Signaling
Phospholipase C-gamma (PLC-γ) is a key enzyme in signal transduction cascades initiated by receptor tyrosine kinases (RTKs) and other cell surface receptors. Upon activation by upstream signals, PLC-γ translocates to the plasma membrane and catalyzes the hydrolysis of PIP2. The resulting second messengers, IP3 and DAG, propagate the signal within the cell. IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. DAG remains in the plasma membrane where it activates Protein Kinase C (PKC). These downstream events regulate a multitude of cellular functions, and aberrant PLC-γ signaling is implicated in various diseases, including cancer and inflammatory disorders.
This compound and PLC-gamma Signaling Pathway
The following diagram illustrates the canonical PLC-γ signaling pathway and the point of inhibition by this compound.
Western Blot Protocol for PLC-gamma
This protocol provides a detailed methodology for performing a Western blot to analyze the expression and phosphorylation status of PLC-γ in cells treated with this compound.
Experimental Workflow
The diagram below outlines the major steps of the Western blot protocol.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| This compound | MedChemExpress | HY-13913 |
| PLC-gamma1 Antibody | Thermo Fisher Scientific | 500-8164 |
| Phospho-PLC-gamma1 (Tyr783) Antibody | Abcam | ab76031 |
| Beta-Actin Antibody (Loading Control) | Cell Signaling Technology | 4970 |
| Goat anti-Rabbit IgG (HRP-conjugated) | Bio-Rad | 1706515 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| Phosphatase Inhibitor Cocktail | Roche | 04906837001 |
| Pierce BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| 4-20% Mini-PROTEAN TGX Precast Gels | Bio-Rad | 4561096 |
| Trans-Blot Turbo Mini PVDF Transfer Packs | Bio-Rad | 1704156 |
| Non-fat Dry Milk | Bio-Rad | 1706404 |
| SuperSignal West Pico PLUS Chemiluminescent Substrate | Thermo Fisher Scientific | 34580 |
Detailed Protocol
1. Cell Culture and this compound Treatment:
-
Culture your cells of interest to the desired confluency (typically 70-80%).
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with varying concentrations of this compound. Based on the reported IC50 of ~3 μM, a starting concentration range of 1-10 μM is recommended.
-
A time-course experiment (e.g., 6, 12, 24 hours) is advised to determine the optimal treatment duration for observing an effect on PLC-gamma.
-
Include a vehicle control (DMSO) in your experimental design.
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA protein assay.
3. SDS-PAGE:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) into the wells of a 4-20% Tris-Glycine polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at 100-150V until the dye front reaches the bottom.
4. Protein Transfer (Blotting):
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Ensure the membrane is activated with methanol before use.
-
Transfer typically occurs at 100V for 1 hour or according to the manufacturer's instructions for rapid transfer systems.
5. Blocking:
-
After transfer, block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific antibody binding.
6. Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-PLC-gamma1 and anti-phospho-PLC-gamma1) in the blocking buffer. Recommended starting dilutions are provided in the table below.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
7. Secondary Antibody Incubation:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
8. Detection:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
9. Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the PLC-gamma and phospho-PLC-gamma bands to a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.
Recommended Antibody Dilutions
| Antibody | Dilution |
| PLC-gamma1 | 1:1000 |
| Phospho-PLC-gamma1 (Tyr783) | 1:1000 |
| Beta-Actin | 1:5000 |
| Goat anti-Rabbit IgG (HRP) | 1:5000 - 1:10000 |
Note: These are starting recommendations and may require optimization for your specific cell line and experimental conditions.
Conclusion
This document provides a comprehensive guide for investigating the effects of the PLC-γ inhibitor this compound using Western blot analysis. By following this detailed protocol, researchers can effectively assess changes in the expression and phosphorylation status of PLC-γ, thereby gaining valuable insights into the role of this critical signaling pathway in their models of interest. The provided diagrams and tables are intended to facilitate experimental planning and execution.
References
Application Notes and Protocols for CCT129957 in Calcium Imaging and Flux Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT129957 is an indole derivative identified as a potent inhibitor of Phospholipase C-γ (PLC-γ).[1] PLC enzymes are crucial in cellular signal transduction, where they hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3][4] The subsequent binding of IP3 to its receptor on the endoplasmic reticulum triggers the release of stored calcium (Ca2+) into the cytoplasm.[2][3] This transient increase in intracellular calcium is a fundamental signal that governs a multitude of cellular processes.
Calcium imaging and flux assays are fluorescence-based techniques designed to monitor this mobilization of intracellular calcium.[5][6][7] By using calcium-sensitive fluorescent dyes like Fluo-4 AM, researchers can quantify changes in intracellular calcium concentration in real-time. These assays are invaluable for characterizing the activity of compounds that modulate GPCRs, ion channels, and enzymes within the calcium signaling cascade.[6][8][9] This document provides detailed protocols for using such assays to investigate the inhibitory effects of this compound on PLC-γ-mediated calcium release.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its effect by inhibiting the enzymatic activity of PLC-γ. In a typical signaling cascade, the activation of a receptor tyrosine kinase (RTK) leads to the recruitment and phosphorylation of PLC-γ. Activated PLC-γ then cleaves PIP2, generating IP3, which diffuses through the cytoplasm to bind to IP3 receptors (IP3R) on the endoplasmic reticulum (ER), causing the release of Ca2+ into the cytosol. This compound interrupts this pathway by directly inhibiting PLC-γ, thereby preventing the generation of IP3 and the subsequent release of intracellular calcium.
Caption: this compound inhibits PLC-γ, blocking Ca²⁺ release.
Quantitative Data for this compound
The following table summarizes the reported inhibitory concentrations for this compound.
| Parameter | Value | System / Cell Line | Reference |
| IC₅₀ | ~3 µM | Phospholipase C-γ (PLC-γ) | [1] |
| GC₅₀ (Ca²⁺ release) | ~15 µM | Squamous Carcinoma Cells | [1] |
Experimental Application: Calcium Flux Assay
A calcium flux assay is a fluorescence-based method used to measure the transient increase in intracellular calcium concentration following cell stimulation. This assay is ideal for characterizing the inhibitory potential of compounds like this compound on signaling pathways that trigger calcium release. The general workflow involves loading cells with a calcium-sensitive dye, pre-incubating with the inhibitor, stimulating the cells with an agonist to induce calcium release, and measuring the change in fluorescence over time.
General Experimental Workflow
Caption: Workflow for a this compound calcium flux assay.
Detailed Protocol: Fluo-4 AM Calcium Flux Assay
This protocol provides a method for measuring the inhibitory effect of this compound on agonist-induced intracellular calcium mobilization using the fluorescent indicator Fluo-4 AM.
I. Materials Required
-
Reagents:
-
Cell line of interest (e.g., squamous carcinoma cells, or cells overexpressing a Gq-coupled receptor)
-
This compound
-
Appropriate agonist (to stimulate PLC-γ pathway)
-
DMSO (Dimethyl sulfoxide)
-
Pluronic F-127 (optional, aids dye loading)[11]
-
Probenecid (optional, anion transport inhibitor to improve dye retention)[11][12]
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS)[8][10]
-
Cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS)
-
-
Equipment:
II. Reagent Preparation
-
This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in DMSO. Store at -20°C.
-
Agonist Stock Solution: Prepare a concentrated stock solution of the chosen agonist in an appropriate solvent (e.g., water or DMSO).
-
Fluo-4 AM Stock Solution: Dissolve Fluo-4 AM in high-quality, anhydrous DMSO to a final concentration of 1-5 mM.[13] Aliquot and store at -20°C, protected from light.[10]
-
Dye Loading Solution (prepare fresh):
-
For one 96-well plate, mix 20 µL of Fluo-4 AM stock solution into 10 mL of HHBS.[8][10]
-
(Optional) If using, add Pluronic F-127 to a final concentration of 0.02-0.04% and/or Probenecid to a final concentration of 1-2.5 mM to the HHBS before adding the dye.[11]
-
Vortex thoroughly to ensure the dye is fully dissolved. This working solution is stable for at least 2 hours at room temperature.[8][9]
-
III. Experimental Procedure
-
Cell Seeding:
-
Dye Loading:
-
On the day of the assay, carefully remove the growth medium from the wells.
-
Add 100 µL of the freshly prepared Dye Loading Solution to each well.[8][10]
-
Incubate the plate for 60 minutes at 37°C, followed by an additional 15-30 minutes at room temperature, protected from light.[8][10] This allows for the de-esterification of Fluo-4 AM inside the cells.
-
-
Compound Incubation:
-
Carefully remove the Dye Loading Solution. Wash the cells once with 100 µL of HHBS to remove extracellular dye.[14]
-
Prepare serial dilutions of this compound in HHBS from your stock solution. Also include a "vehicle control" (DMSO only) and a "no-agonist" control.
-
Add 100 µL of the this compound dilutions (or controls) to the respective wells.
-
Incubate the plate at room temperature for 15-30 minutes (or an optimized time for your target).
-
-
Fluorescence Measurement (Calcium Flux):
-
Set the fluorescence plate reader to perform a kinetic read with excitation at ~490 nm and emission at ~525 nm.[8][10]
-
Program the instrument to first read a baseline fluorescence for 15-20 seconds.
-
Next, program the instrument's injector to add the agonist (e.g., 20-25 µL of a 5X agonist solution) to stimulate the cells.
-
Continue recording the fluorescence intensity every 1-2 seconds for a total of 90-180 seconds to capture the full calcium response curve (peak and decay).[6]
-
IV. Data Analysis
-
Response Calculation: For each well, calculate the change in fluorescence (ΔF) by subtracting the average baseline fluorescence (F₀) from the peak fluorescence (F_max) after agonist addition (ΔF = F_max - F₀).
-
Normalization: Normalize the data by expressing the response in each this compound-treated well as a percentage of the response in the vehicle control wells (Maximum Response).
-
% Inhibition = 100 * (1 - [ΔF_compound / ΔF_vehicle])
-
-
IC₅₀ Determination: Plot the % Inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of the agonist-induced calcium response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phospholipase C is a key enzyme regulating intracellular calcium and modulating the phosphoinositide balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Phosphorylation-induced Activation of Phospholipase C-γ Isozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospholipase C - Wikipedia [en.wikipedia.org]
- 5. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. agilent.com [agilent.com]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. abcam.com [abcam.com]
- 9. content.abcam.com [content.abcam.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. hellobio.com [hellobio.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ibidi.com [ibidi.com]
In Vivo Evaluation of CCT129957 in Mouse Models: Application Notes and Protocols
Disclaimer: As of late 2025, a comprehensive review of publicly available scientific literature did not yield specific in vivo studies for the Phospholipase C-γ (PLC-γ) inhibitor, CCT129957, in mouse models. The following application notes and protocols are presented as a detailed, hypothetical framework for researchers and drug development professionals based on established methodologies for the preclinical evaluation of small molecule kinase inhibitors in oncology.
Application Note: Preclinical Assessment of this compound in Murine Cancer Models
Introduction:
This compound is a potent small molecule inhibitor of Phospholipase C-γ (PLC-γ), an enzyme implicated in the signaling pathways of various cancers. PLC-γ activation downstream of receptor tyrosine kinases (RTKs) leads to the generation of second messengers, diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3), which subsequently promote cell proliferation, survival, and motility. Inhibition of PLC-γ with this compound presents a promising therapeutic strategy for cancers dependent on this signaling axis. This document outlines a proposed in vivo testing strategy for evaluating the anti-tumor efficacy, pharmacokinetics, and pharmacodynamics of this compound in mouse models of cancer.
Therapeutic Rationale:
The therapeutic potential of this compound is predicated on its ability to disrupt oncogenic signaling cascades. In cancer cells where PLC-γ is overexpressed or hyperactivated due to upstream mutations (e.g., in EGFR, FGFR, or other RTKs), this compound is expected to inhibit tumor growth and survival. The following protocols are designed to test this hypothesis in a preclinical setting.
Relevant Mouse Models:
The selection of appropriate mouse models is critical for evaluating the efficacy of this compound. Recommended models include:
-
Xenograft Models: Human cancer cell lines with known activation of PLC-γ signaling (e.g., certain breast, lung, or pancreatic cancer lines) are implanted into immunodeficient mice (e.g., NOD/SCID or NSG).
-
Patient-Derived Xenograft (PDX) Models: Tumors from cancer patients are directly implanted into immunodeficient mice, offering a model that more closely recapitulates the heterogeneity and biology of human tumors.
-
Genetically Engineered Mouse Models (GEMMs): Mice engineered to develop spontaneous tumors driven by genetic alterations that activate PLC-γ signaling (e.g., activating mutations in RTKs).
Experimental Protocols
Efficacy Study in a Human Tumor Xenograft Model
This protocol describes a typical efficacy study to evaluate the anti-tumor activity of this compound in a subcutaneous xenograft model.
Materials:
-
Female athymic nude mice (6-8 weeks old)
-
Human cancer cell line with activated PLC-γ signaling (e.g., BT-474 breast cancer cells)
-
Matrigel
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose, 0.2% Tween 80 in sterile water)
-
Calipers
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Cell Culture and Implantation:
-
Culture BT-474 cells to ~80% confluency.
-
Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers twice weekly (Volume = 0.5 x Length x Width^2).
-
When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Group 1 (Vehicle Control): Administer vehicle solution orally (p.o.) once daily.
-
Group 2 (this compound): Administer this compound at a hypothetical dose of 50 mg/kg (p.o.) once daily. The optimal dose would need to be determined in preliminary tolerability studies.
-
Treat for 21 consecutive days.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight twice weekly.
-
Monitor for any signs of toxicity (e.g., changes in behavior, ruffled fur, weight loss).
-
At the end of the study, euthanize mice and excise tumors for weight measurement and downstream analysis (e.g., pharmacodynamic studies).
-
Pharmacokinetic (PK) Study
This protocol outlines a basic pharmacokinetic study to determine the plasma concentration profile of this compound in mice.
Materials:
-
Male CD-1 mice (6-8 weeks old)
-
This compound
-
Formulation for intravenous (IV) and oral (PO) administration
-
Blood collection tubes (with anticoagulant)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing:
-
IV Group (n=3): Administer a single dose of this compound (e.g., 5 mg/kg) via tail vein injection.
-
PO Group (n=3): Administer a single oral gavage of this compound (e.g., 20 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (~50 µL) from the saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Process blood to plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate an LC-MS/MS method to quantify this compound concentrations in plasma.
-
Analyze plasma samples to generate concentration-time profiles.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability).
-
Data Presentation
Table 1: Hypothetical Anti-Tumor Efficacy of this compound in a BT-474 Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) |
| Vehicle Control | Vehicle, p.o., QD | 1250 ± 150 | - | 1.2 ± 0.2 |
| This compound | 50 mg/kg, p.o., QD | 480 ± 95 | 61.6 | 0.5 ± 0.1 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in CD-1 Mice
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-inf) (ng*h/mL) | T½ (h) | Bioavailability (%) |
| IV | 5 | 1500 | 0.083 | 2800 | 3.5 | - |
| PO | 20 | 850 | 1.0 | 5600 | 4.2 | 50 |
Visualizations
Caption: PLC-γ signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a xenograft efficacy study.
Application Notes and Protocols for Dose-Response Curve Determination of Compound X
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide for determining the dose-response curve of Compound X, a hypothetical anti-cancer agent. It includes comprehensive experimental protocols for in vitro cell viability assays, data presentation guidelines, and visual representations of a relevant signaling pathway and the experimental workflow. These protocols are designed to be adaptable for similar small molecule inhibitors in a cancer research setting.
Introduction
The determination of a dose-response curve is a critical step in the preclinical evaluation of any potential therapeutic agent. This analysis quantifies the relationship between the concentration of a drug and its biological effect, providing key parameters such as the half-maximal inhibitory concentration (IC50). The IC50 value is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.[1] This application note outlines the necessary procedures to establish a reliable dose-response curve for Compound X.
Mechanism of Action and Signaling Pathway
For the purpose of this guide, we will consider Compound X to be an inhibitor of a receptor tyrosine kinase (RTK). RTKs are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of RTK signaling is a common driver in many cancers.
Signaling Pathway: Upon ligand binding, RTKs dimerize and autophosphorylate on tyrosine residues. This creates docking sites for downstream signaling proteins containing SH2 domains, such as Phospholipase C gamma 1 (PLCγ1). Activated PLCγ1 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).[2][3] This cascade ultimately leads to changes in gene expression that promote cell proliferation and survival. Compound X is hypothesized to inhibit the initial phosphorylation of the RTK, thereby blocking the entire downstream signaling cascade.
Caption: Receptor Tyrosine Kinase (RTK) Signaling Pathway and Point of Inhibition by Compound X.
Data Presentation: Dose-Response Data for Compound X
The following table summarizes hypothetical IC50 values for Compound X against a panel of cancer cell lines. Such data is crucial for identifying sensitive and resistant cell lines and for guiding further mechanistic studies.
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 (µM) |
| A549 | Lung Carcinoma | MTT | 72 | 5.2 ± 0.4 |
| MCF-7 | Breast Adenocarcinoma | CellTiter-Glo | 72 | 10.8 ± 1.1 |
| U-87 MG | Glioblastoma | Resazurin | 72 | 2.5 ± 0.3 |
| HCT116 | Colorectal Carcinoma | CellTiter-Glo | 48 | 8.1 ± 0.9 |
| PC-3 | Prostate Adenocarcinoma | MTT | 72 | 15.6 ± 2.3 |
Experimental Protocols
A detailed methodology for determining the dose-response curve is provided below. The protocol uses the CellTiter-Glo® Luminescent Cell Viability Assay as an example, which measures ATP as an indicator of metabolically active cells.[4]
Cell Culture
-
Culture the selected cancer cell lines in their recommended growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase and have a viability of >95% before seeding for the assay.
Dose-Response Curve Determination Workflow
Caption: Experimental Workflow for Dose-Response Curve Determination.
Detailed Protocol: CellTiter-Glo® Assay
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well, opaque-walled plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium).
-
Include wells for "cells only" (positive control) and "medium only" (background control).
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of Compound X in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of Compound X in culture medium to achieve a range of final concentrations (e.g., from 100 µM to 0.001 µM). A 10-point, 3-fold dilution series is common.
-
Add 100 µL of the diluted compound solutions to the appropriate wells. For the control wells, add medium with the same final concentration of the solvent.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis
-
Background Subtraction: Subtract the average luminescence from the "medium only" wells from all other readings.
-
Normalization: Normalize the data to the "cells only" (vehicle control) wells, which represent 100% viability.
-
% Viability = (Luminescence_treated / Luminescence_vehicle_control) * 100
-
-
Dose-Response Curve: Plot the percent viability against the logarithm of the compound concentration.
-
IC50 Calculation: Use a non-linear regression model (e.g., four-parameter logistic model) to fit the dose-response curve and determine the IC50 value.[7]
Conclusion
This application note provides a framework for the systematic determination of the dose-response curve for a novel anti-cancer compound. The detailed protocols for cell-based assays and the guidelines for data analysis are intended to ensure the generation of robust and reproducible results. The provided visual aids for the signaling pathway and experimental workflow serve to clarify the underlying biological context and the practical steps involved. Adherence to these protocols will facilitate the accurate assessment of the potency of Compound X and inform subsequent stages of the drug discovery process.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospholipase Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Frontiers | The roles of phospholipase C-β related signals in the proliferation, metastasis and angiogenesis of malignant tumors, and the corresponding protective measures [frontiersin.org]
- 4. pharmatest.com [pharmatest.com]
- 5. Automation, live-cell imaging, and endpoint cell viability for 96-well plate drug screens [protocols.io]
- 6. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
Troubleshooting & Optimization
CCT129957 optimal working concentration in vitro
Welcome to the technical support center for CCT129957. This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for the effective in vitro use of this compound, a potent Phospholipase C-γ (PLC-γ) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an indole derivative that acts as a potent inhibitor of Phospholipase C-γ (PLC-γ).[1] PLC-γ is a crucial enzyme in cellular signal transduction. Upon activation by receptor tyrosine kinases (RTKs) or non-receptor tyrosine kinases, PLC-γ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3][4] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[2][3] this compound blocks these downstream signaling events by inhibiting the catalytic activity of PLC-γ.[1]
Q2: What is the optimal working concentration for this compound?
A2: The optimal working concentration of this compound is highly dependent on the cell line and the specific assay being performed. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. The half-maximal inhibitory concentration (IC50) is a common metric but can vary based on experimental conditions and measurement endpoints.[5][6]
| Parameter | Cell Line / Condition | Concentration | Reference |
| IC50 | Enzyme Assay (PLC-γ) | ~3 µM | [1] |
| GC50 | General Cell Growth | 15 µM | [1] |
| Effective Conc. | Ca2+ Release Inhibition | ~15 µM | [1] |
| Effective Conc. | Cell Growth Inhibition (~60-70%) | Not Specified | [1] |
Q3: How should I prepare and store this compound stock solutions?
A3: this compound should be dissolved in a suitable organic solvent like DMSO to prepare a concentrated stock solution. For storage, the stock solution is stable for up to 6 months at -80°C and for up to 1 month at -20°C.[1] Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium immediately before use.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in in vitro experiments.
| Problem | Possible Cause | Recommended Solution |
| No or weak inhibitory effect | Sub-optimal Concentration: The concentration used may be too low for the specific cell line or assay. | Perform a dose-response curve (e.g., 0.1 µM to 50 µM) to determine the optimal IC50 or effective concentration for your system. |
| Low PLC-γ Activity: The PLC-γ pathway may not be basally active or may be irrelevant in your chosen cell model. | Confirm PLC-γ expression and activation (phosphorylated PLC-γ) via Western blot. Consider using a positive control cell line or stimulating cells with an appropriate growth factor (e.g., EGF) to activate the pathway.[7] | |
| Compound Instability/Precipitation: The compound may have precipitated out of the culture medium or degraded due to improper storage. | Visually inspect the media for any precipitate after adding the compound. Prepare fresh dilutions from a properly stored stock solution for each experiment. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity or solubility issues. | |
| High Cell Toxicity / Off-Target Effects | Concentration Too High: High concentrations can lead to off-target effects or general cytotoxicity. | Lower the concentration of this compound. Correlate the observed toxicity with the inhibition of PLC-γ to ensure the effect is target-specific. |
| Solvent Toxicity: The solvent (e.g., DMSO) used to dissolve the compound may be causing toxicity. | Ensure the final concentration of the solvent in the cell culture medium is consistent across all wells, including the vehicle control, and is at a non-toxic level (e.g., <0.5%). | |
| Inconsistent Results | Variable Cell Conditions: Differences in cell passage number, confluency, or health can lead to variability. | Use cells within a consistent passage number range, seed at a uniform density, and ensure cells are healthy and in the logarithmic growth phase at the start of the experiment. |
| Inaccurate Pipetting: Small errors in pipetting can lead to large variations in final concentrations. | Use calibrated pipettes and ensure thorough mixing when preparing serial dilutions and adding the compound to wells. |
Detailed Experimental Protocols
Protocol 1: Cell Viability / Cytotoxicity Assay (MTT-based)
This protocol provides a framework for assessing the effect of this compound on cell viability using an MTT assay.[8]
Materials:
-
96-well flat-bottom tissue culture plates
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include wells with vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Data Acquisition: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to calculate the percentage of cell viability. Plot the viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Western Blot for PLC-γ Inhibition
This protocol is designed to detect the inhibition of PLC-γ activation by measuring the levels of phosphorylated PLC-γ (p-PLC-γ).
Materials:
-
6-well tissue culture plates
-
Cells of interest
-
This compound and appropriate growth factor (e.g., EGF)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and transfer system
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-p-PLC-γ (e.g., Tyr783), anti-total-PLC-γ, and anti-loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach ~80% confluency. Serum-starve the cells overnight if necessary.
-
Inhibitor Pre-treatment: Pre-treat the cells with the desired concentration of this compound or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., 50 ng/mL EGF) for a short period (e.g., 5-15 minutes) to induce PLC-γ phosphorylation. Include an unstimulated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with 100-200 µL of ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli sample buffer, and boil for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with the primary antibody for p-PLC-γ overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with antibodies for total PLC-γ and a loading control to ensure equal protein loading and to assess the specific reduction in phosphorylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural basis for the activation of PLC-γ isozymes by phosphorylation and cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for the activation of PLC-γ isozymes by phosphorylation and cancer-associated mutations | eLife [elifesciences.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. mdpi.com [mdpi.com]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increase of the catalytic activity of phospholipase C-gamma 1 by tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
CCT129957 potential off-target effects
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of CCT129957. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is characterized as a potent inhibitor of Phospholipase C-γ (PLC-γ) with a reported IC50 of approximately 3 μM.[1] It is an indole derivative that has been shown to inhibit Ca2+ release in squamous carcinoma cells.[1]
Q2: Are there any known off-targets for this compound?
Currently, there is no publicly available comprehensive kinome scan or broad off-target profiling data specifically for this compound. While it is primarily documented as a PLC-γ inhibitor, like many small molecule inhibitors, it may have off-target effects. Without specific screening data, the full off-target profile of this compound remains uncharacterized. Researchers should exercise caution and consider the possibility of off-target interactions in their experiments.
Q3: I am observing unexpected phenotypes in my experiments with this compound. Could these be due to off-target effects?
Unexplained experimental outcomes could potentially be attributed to off-target effects. Kinase inhibitors, in particular, can sometimes interact with multiple kinases due to the conserved nature of the ATP-binding pocket.[2][3][4] If you observe phenotypes that are inconsistent with the known function of PLC-γ, it is advisable to perform control experiments to investigate potential off-target activities.
Q4: How can I test for potential off-target effects of this compound in my experimental system?
To investigate potential off-target effects, consider the following approaches:
-
Use a structurally unrelated PLC-γ inhibitor: Comparing the effects of this compound with another PLC-γ inhibitor that has a different chemical scaffold can help determine if the observed phenotype is specific to PLC-γ inhibition.
-
Rescue experiments: If possible, overexpressing a constitutively active form of PLC-γ or a downstream effector in the presence of this compound could help verify that the observed effect is on-target.
-
Dose-response analysis: Atypical dose-response curves may suggest multiple targets with different affinities.
-
Direct target engagement assays: Techniques like cellular thermal shift assay (CETSA) can be used to confirm that this compound is engaging with PLC-γ in your cells.
-
Kinome profiling: If resources permit, subjecting this compound to a commercial kinome scan service would provide a detailed profile of its kinase selectivity.[5]
Troubleshooting Guides
Problem 1: Inconsistent results or lower than expected potency.
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage of this compound. For long-term storage, it is recommended to store the compound as a solid at -20°C or -80°C. Stock solutions in DMSO should be stored at -20°C for short-term use and -80°C for long-term storage.[1] Avoid repeated freeze-thaw cycles. |
| Solubility Issues | This compound is soluble in DMSO.[1] Ensure the compound is fully dissolved before adding it to your experimental system. Precipitates can lead to inaccurate concentrations. |
| Cell Line Variability | The expression levels of PLC-γ and the contribution of the PLC-γ pathway to the phenotype being studied can vary between different cell lines. Confirm PLC-γ expression in your cell line of interest. |
| Assay Conditions | The potency of inhibitors can be influenced by assay conditions such as substrate concentration (e.g., ATP concentration in kinase assays, though PLC-γ is not a kinase). Optimize your assay conditions accordingly. |
Problem 2: Observing cellular effects at concentrations significantly different from the reported IC50.
| Potential Cause | Troubleshooting Step |
| Off-Target Effects | If significant effects are observed at concentrations much higher than the reported IC50 for PLC-γ (~3 μM), it is possible that these are due to off-target interactions. Refer to the FAQ "How can I test for potential off-target effects?" |
| Cellular Permeability | The effective intracellular concentration of the compound may be different from the concentration added to the culture medium. |
| Indirect Effects | The observed phenotype may be an indirect consequence of PLC-γ inhibition or an off-target effect, leading to a different apparent potency. |
Quantitative Data Summary
As of the current knowledge, specific quantitative data for this compound is limited to its activity against PLC-γ. No comprehensive off-target binding data is publicly available.
| Target | Assay Type | Value | Reference |
| PLC-γ | IC50 | ~3 μM | [1] |
Experimental Protocols
General Protocol for In Vitro Phospholipase C (PLC) Activity Assay
This protocol provides a general framework for measuring the activity of PLC enzymes and can be adapted to assess the inhibitory potential of compounds like this compound.
Materials:
-
Purified recombinant PLC-γ enzyme
-
Phosphatidylinositol 4,5-bisphosphate (PIP2) substrate (often in a lipid vesicle formulation)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.2, 70 mM KCl, 3 mM MgCl2, 3 mM EGTA, 1 mM DTT, and free Ca2+ buffered to a specific concentration)
-
This compound or other test compounds dissolved in DMSO
-
Detection reagent for inositol 1,4,5-trisphosphate (IP3) or diacylglycerol (DAG) (e.g., fluorescent or radioactive-based detection kits)
-
96-well microplate
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Then, dilute the compound into the assay buffer to the final desired concentrations. Include a DMSO-only control.
-
Add the diluted compound or DMSO control to the wells of the microplate.
-
Add the purified PLC-γ enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the PIP2 substrate to all wells.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30-60 minutes). The reaction time should be within the linear range of the assay.
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Measure the amount of IP3 or DAG produced using the detection reagent and a suitable plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Visualizations
Below are diagrams illustrating the PLC-γ signaling pathway and a general experimental workflow for assessing inhibitor off-target effects.
Caption: PLC-γ signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for investigating potential off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sdsu.portals.in-part.com [sdsu.portals.in-part.com]
- 4. Death by a thousand cuts through kinase inhibitor combinations that maximize selectivity and enable rational multitargeting | eLife [elifesciences.org]
- 5. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CCT129957 and Non-Cancerous Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytotoxicity of CCT129957 in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of Phospholipase C-γ (PLC-γ). PLC-γ is a key enzyme in cellular signal transduction pathways. It hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These molecules are crucial for regulating intracellular calcium levels and activating Protein Kinase C (PKC), respectively, which in turn control a wide range of cellular processes including proliferation, differentiation, and apoptosis. By inhibiting PLC-γ, this compound can disrupt these signaling cascades.
Q2: What is the known cytotoxicity of this compound in non-cancerous cell lines?
There is currently a notable lack of publicly available data specifically detailing the cytotoxic effects and IC50 values of this compound in a wide range of non-cancerous (non-malignant) cell lines. Most research has focused on its anti-proliferative effects in various cancer cell lines. The absence of this data in the literature means that the selectivity of this compound for cancer cells over normal cells has not been thoroughly characterized. Therefore, it is crucial for researchers to experimentally determine the cytotoxicity of this compound in their specific non-cancerous cell line of interest.
Q3: How does the cytotoxicity of this compound in cancer cells compare to other PLC inhibitors?
Direct comparisons of cytotoxicity between different PLC inhibitors should be made with caution as their potency and specificity can vary. For instance, another commonly used PLC inhibitor, U-73122, has been shown to reduce cell growth in the MG-63 osteosarcoma cell line.[1] However, its effects on non-cancerous cells are not always benign and can be cell-type dependent. The lack of comprehensive comparative studies underscores the importance of empirical testing.
Q4: What are the potential on-target effects of inhibiting PLC-γ with this compound in non-cancerous cells?
Given the ubiquitous role of PLC-γ in normal cellular signaling, its inhibition by this compound could potentially impact various physiological processes in non-cancerous cells, including:
-
Cell Proliferation and Growth: PLC-γ signaling is involved in growth factor-mediated cell division.
-
Cell Migration: PLC-γ is implicated in processes like wound healing and immune responses which involve cell motility.
-
Calcium Homeostasis: Inhibition of PLC-γ can disrupt intracellular calcium signaling, which is vital for numerous cellular functions.
-
Apoptosis: Depending on the cellular context, interference with PLC-γ signaling could either inhibit or promote programmed cell death.
Researchers should be aware of these potential effects and design their experiments to account for them.
Troubleshooting Guide for Cytotoxicity Assays
Issue: High variability in IC50 values between experiments.
-
Possible Cause 1: Inconsistent Cell Seeding Density.
-
Solution: Ensure a consistent number of viable cells are seeded in each well. Perform a cell count and viability assessment (e.g., using trypan blue) before seeding.
-
-
Possible Cause 2: Variation in Drug Concentration Preparation.
-
Solution: Prepare a fresh stock solution of this compound for each experiment. Use calibrated pipettes and perform serial dilutions carefully.
-
-
Possible Cause 3: Differences in Incubation Time.
-
Solution: Adhere to a strict incubation time for drug exposure across all experiments.
-
Issue: No significant cytotoxicity observed even at high concentrations of this compound.
-
Possible Cause 1: The specific non-cancerous cell line is resistant to this compound.
-
Solution: Confirm the activity of your this compound stock on a sensitive cancer cell line as a positive control. If the compound is active in the control, the non-cancerous line is likely resistant.
-
-
Possible Cause 2: Insufficient Incubation Time.
-
Solution: Increase the duration of drug exposure (e.g., from 24 hours to 48 or 72 hours) to see if a cytotoxic effect emerges over time.
-
-
Possible Cause 3: Inactivation of the Compound.
-
Solution: this compound may be unstable or interact with components in the cell culture medium. Prepare fresh solutions and consider using serum-free medium during the drug incubation period if compatible with your cells.
-
Issue: Unexpectedly high cytotoxicity at low concentrations.
-
Possible Cause 1: Cell Health.
-
Solution: Ensure that the cells are healthy and not stressed before adding the compound. Use cells from a low passage number and check for any signs of contamination.
-
-
Possible Cause 2: Solvent Toxicity.
-
Solution: Include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) at the same concentrations used in the experimental wells to rule out solvent-induced cytotoxicity.
-
Data Presentation
Due to the limited availability of public data, researchers are encouraged to generate their own cytotoxicity data. The following table provides a template for summarizing experimental findings for this compound in various non-cancerous cell lines.
| Cell Line | Cell Type | Assay Type | Incubation Time (hours) | IC50 (µM) | Notes |
| e.g., HDF | Human Dermal Fibroblasts | MTT | 72 | Enter your data | e.g., Observed morphological changes |
| e.g., hTERT-RPE1 | Human Retinal Pigment Epithelial | CellTiter-Glo | 48 | Enter your data | |
| Enter your cell line | Enter cell type | Enter your assay | Enter your time | Enter your data | Enter your notes |
Experimental Protocols
Key Experiment: Determining IC50 using an MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the log of the drug concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using non-linear regression analysis.
-
Visualizations
Signaling Pathway of PLC-γ
Caption: Simplified PLC-γ signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Determining Cytotoxicity
Caption: General experimental workflow for assessing the cytotoxicity of this compound.
References
troubleshooting CCT129957 precipitation in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing precipitation of CCT129957 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an indole derivative that acts as a potent inhibitor of Phospholipase C-γ (PLC-γ).[1] PLC-γ is a key enzyme in signal transduction pathways that cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[2][3] These messengers, in turn, activate Protein Kinase C (PKC) and trigger the release of intracellular calcium, respectively, regulating various cellular processes.[2][4]
Q2: Why is my this compound precipitating in the cell culture media?
Precipitation of small molecules like this compound in cell culture media can be attributed to several factors:
-
Poor Solubility: While this compound is highly soluble in DMSO, its solubility in aqueous solutions like cell culture media is significantly lower.[1] Introducing a concentrated DMSO stock directly into the media can cause the compound to crash out of solution.
-
High Final Concentration: Exceeding the solubility limit of this compound in the final culture volume can lead to precipitation.
-
Media Composition: Components in the media, such as salts and proteins, can interact with the compound and reduce its solubility.[5]
-
Temperature Fluctuations: Changes in temperature, such as moving media from a refrigerator to an incubator, can affect the solubility of compounds.[5]
-
pH of the Media: The pH of the cell culture media can influence the charge state of a compound, thereby affecting its solubility.
-
Improper Mixing: Inadequate mixing upon addition of the compound to the media can create localized high concentrations, leading to precipitation.[6]
Q3: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years. A stock solution in a solvent like DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide
This guide provides a step-by-step approach to resolving this compound precipitation issues.
Problem: this compound precipitates upon addition to cell culture media.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Improper Dissolution | Ensure this compound is fully dissolved in 100% DMSO before further dilution. Use of ultrasonication may be necessary.[1] Use fresh, anhydrous DMSO as it is hygroscopic.[1] | A clear, homogenous stock solution. |
| High Stock Concentration | While a high concentration in DMSO is possible, consider preparing an intermediate dilution of your stock solution in pre-warmed media before adding it to the final culture volume. | Gradual dilution may prevent the compound from shocking out of solution. |
| Incorrect Dilution Method | Instead of adding the this compound stock directly to the bulk media, add the required volume of the stock solution to a smaller volume of pre-warmed media, mix well, and then transfer this to the final culture.[6] | This ensures rapid and even dispersion of the compound, preventing localized high concentrations. |
| Final Concentration Too High | Perform a dose-response curve to determine the lowest effective concentration of this compound for your experiments to avoid using concentrations that exceed its solubility limit in media. | Identification of an effective concentration that remains in solution. |
| Media Incompatibility | Test the solubility of this compound in a small volume of your specific cell culture media before treating your cells. Some media components may promote precipitation.[5][7] | Determine if the media formulation is a contributing factor. |
| Temperature Effects | Pre-warm the cell culture media to 37°C before adding the this compound stock solution. Avoid cold shock which can decrease solubility.[5] | Maintaining a constant temperature can help keep the compound in solution. |
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 309.32 g/mol | [1] |
| Solubility in DMSO | 100 mg/mL (323.29 mM) | [1] |
| IC50 for PLC-γ | ~3 µM | [1] |
| Powder Storage | -20°C for 3 years | [1] |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month | [1] |
Experimental Protocol: Preparation and Use of this compound in Cell Culture
This protocol provides a detailed methodology to minimize precipitation of this compound in cell culture media.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Cell culture medium, pre-warmed to 37°C
-
Sterile pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Preparation of a 10 mM Stock Solution: a. Aseptically weigh out an appropriate amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.309 mg of this compound. b. Add the corresponding volume of anhydrous, sterile DMSO to the powder in a sterile microcentrifuge tube. c. Vortex thoroughly for 1-2 minutes to dissolve the compound. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution.[1] d. Visually inspect the solution to ensure there are no visible particles. e. Aliquot the stock solution into smaller, single-use volumes and store at -80°C.
-
Dilution of this compound into Cell Culture Media: a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Pre-warm the required volume of cell culture media to 37°C in a sterile tube. c. Method A (Direct Dilution - for lower final concentrations): i. Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration. For example, to make 10 mL of media with a final concentration of 10 µM, you would need 10 µL of the 10 mM stock. ii. While gently swirling the pre-warmed media, add the calculated volume of the this compound stock solution drop-wise. iii. Pipette the media up and down several times to ensure thorough mixing. d. Method B (Serial Dilution - for higher final concentrations or sensitive media): i. Create an intermediate dilution of this compound in a small volume of pre-warmed media. For example, add 5 µL of the 10 mM stock to 495 µL of media to get a 100 µM intermediate solution. ii. Vortex the intermediate dilution gently. iii. Add the required volume of the intermediate dilution to your final culture volume and mix well. e. Visually inspect the final solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A High-Throughput Assay to Identify Allosteric Inhibitors of the PLC-γ Isozymes Operating at Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospholipase C - Wikipedia [en.wikipedia.org]
- 4. Mechanism of Phosphorylation-induced Activation of Phospholipase C-γ Isozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Culture Academy [procellsystem.com]
- 6. researchgate.net [researchgate.net]
- 7. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing CCT129957 incubation time for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in optimizing the incubation time for experiments involving the PLC-γ inhibitor, CCT129957.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of Phospholipase C-γ (PLC-γ). PLC-γ is a key enzyme in signal transduction pathways that cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). By inhibiting PLC-γ, this compound blocks the production of IP3 and subsequent Ca2+ release.
Q2: What are the typical cellular effects of this compound?
A2: The primary and most immediate effect of this compound is the inhibition of intracellular calcium release.[1] Downstream consequences of this inhibition can include effects on cell proliferation, differentiation, and apoptosis, depending on the cell type and the specific signaling pathways involved. For example, in some cancer cell lines, this compound has been shown to inhibit cell growth.
Q3: What is a recommended starting concentration for this compound in cell-based assays?
A3: A common starting point for this compound is around its IC50 value, which is approximately 3 µM for PLC-γ inhibition. However, the optimal concentration will vary depending on the cell line and the specific assay. It is recommended to perform a dose-response experiment to determine the optimal concentration for your experimental system.
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time is highly dependent on the biological question you are asking and the specific endpoint you are measuring. For immediate effects like the inhibition of calcium flux, a short pre-incubation of minutes to an hour is typically sufficient.[2] For longer-term effects such as changes in cell viability or gene expression, incubation times of 24 to 72 hours are common.[3][4] Optimization is critical.
Troubleshooting Guide: Optimizing this compound Incubation Time
This guide will help you determine the optimal incubation time for your experiment with this compound.
Issue: No observable effect of this compound.
Possible Cause 1: Incubation time is too short.
-
Solution: Some cellular effects, such as changes in cell viability or protein expression, require longer incubation times to become apparent. Consider extending the incubation period. It is recommended to perform a time-course experiment to identify the optimal time point.
Possible Cause 2: this compound concentration is too low.
-
Solution: The effective concentration can vary between cell lines. Perform a dose-response experiment with a range of this compound concentrations to determine the optimal dose for your cells.
Possible Cause 3: The chosen assay is not sensitive to PLC-γ inhibition in your cell model.
-
Solution: Confirm that PLC-γ is active and plays a significant role in the pathway you are studying in your specific cell line. You can try a more direct assay, such as measuring intracellular calcium levels, to confirm the activity of this compound.
Issue: High cell toxicity or off-target effects observed.
Possible Cause 1: Incubation time is too long.
-
Solution: Prolonged exposure to any compound can lead to non-specific effects and cytotoxicity. Try reducing the incubation time. A time-course experiment will help identify a window where the specific inhibitory effect is observed without significant cell death.
Possible Cause 2: this compound concentration is too high.
-
Solution: High concentrations of an inhibitor can lead to off-target effects.[5] Reduce the concentration of this compound to a level that effectively inhibits PLC-γ without causing widespread toxicity.
Data Summary Tables
Table 1: this compound Properties
| Property | Value |
| Target | Phospholipase C-γ (PLC-γ) |
| IC50 | ~3 µM |
| Mechanism of Action | Inhibition of PIP2 hydrolysis, leading to decreased IP3 and DAG formation and subsequent inhibition of intracellular Ca2+ release. |
Table 2: Recommended Starting Points for this compound Incubation Time Optimization
| Assay Type | Typical Incubation Time Range | Key Considerations |
| Calcium Flux Assay | 30 minutes to 1 hour pre-incubation | To block calcium release, cells are often pre-treated before stimulation.[2] |
| Cell Viability/Proliferation Assays (e.g., MTT, CCK-8) | 24 - 72 hours | Longer incubation is needed to observe effects on cell population growth.[3][4] |
| Apoptosis Assays (e.g., Annexin V staining) | 24 - 48 hours | Time is required for the apoptotic cascade to be initiated and detectable.[3] |
| Western Blotting for Downstream Proteins | 6 - 48 hours | The timing depends on the kinetics of the specific signaling pathway and protein turnover.[6] |
| Gene Expression Analysis (e.g., qRT-PCR) | 4 - 24 hours | Changes in gene expression can often be detected earlier than changes in protein levels. |
Experimental Protocols
Protocol 1: Optimizing this compound Incubation Time for a Cell Viability Assay (e.g., CCK-8)
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will not lead to over-confluence at the final time point. Allow cells to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in your cell culture medium. A suggested range is 0.1 µM to 50 µM. Add the different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Time-Course Incubation: Incubate the plates for different durations, for example, 24, 48, and 72 hours.
-
Cell Viability Measurement: At each time point, add the CCK-8 reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).[7]
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Plot cell viability against this compound concentration for each time point to determine the IC50 at each duration. The optimal incubation time will be the one that gives a clear dose-dependent inhibition of cell viability without excessive cell death in the control wells.
Protocol 2: Measuring Inhibition of Intracellular Calcium Release
-
Cell Loading: Load your cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol. This typically involves a 30-60 minute incubation.
-
This compound Pre-incubation: Wash the cells to remove excess dye and resuspend them in a suitable buffer. Pre-incubate the cells with various concentrations of this compound (e.g., 1 µM to 20 µM) or a vehicle control for a short period (e.g., 30 minutes).
-
Stimulation: Induce calcium release using a known agonist that activates a receptor upstream of PLC-γ in your cell type (e.g., a growth factor or neurotransmitter).
-
Data Acquisition: Measure the change in fluorescence intensity over time using a fluorometer, plate reader, or flow cytometer. The signal is typically recorded for several minutes immediately following agonist addition.
-
Data Analysis: Compare the peak fluorescence intensity or the area under the curve between the control and this compound-treated cells. A reduction in the calcium signal in the presence of this compound indicates successful inhibition of PLC-γ.
Visualizations
Caption: this compound inhibits PLC-γ, blocking downstream signaling.
Caption: Workflow for optimizing this compound incubation time.
References
- 1. What methods are best for inhibiting intracellular calcium release? | AAT Bioquest [aatbio.com]
- 2. Calcium Flux Assay [bio-protocol.org]
- 3. ijbs.com [ijbs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A kinetic model of phospholipase C-γ1 linking structure-based insights to dynamics of enzyme autoinhibition and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
Validation & Comparative
A Comparative Guide to PLC Inhibitors: CCT129957 vs. U73122
For researchers, scientists, and drug development professionals, the selection of a specific and reliable chemical inhibitor is paramount to the integrity of experimental outcomes. This guide provides a detailed comparison of two commonly cited phospholipase C (PLC) inhibitors, CCT129957 and U73122, based on available experimental data. A critical evaluation of their mechanisms of action, specificity, and potential off-target effects is presented to aid in the informed selection of the appropriate tool for research.
Executive Summary
While both this compound and U73122 are used to investigate the role of phospholipase C in cellular signaling, a comprehensive review of the literature reveals significant differences in their specificity and mechanism of action. This compound is a more recently identified indole derivative that shows potency as a PLC-γ inhibitor. In contrast, U73122, a widely used aminosteroid, is plagued by a multitude of off-target effects that call into question its reliability as a specific PLC inhibitor. Notably, direct head-to-head comparative studies with matched experimental data for these two compounds are conspicuously absent in the current scientific literature.
Introduction to Phospholipase C (PLC)
Phospholipase C (PLC) enzymes are a family of intracellular and membrane-associated enzymes that play a crucial role in signal transduction. They cleave the phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). These second messengers, in turn, regulate a host of cellular processes, including proliferation, differentiation, apoptosis, and cellular metabolism, by modulating intracellular calcium levels and activating protein kinase C (PKC). Given their central role in signaling, PLCs are attractive targets for therapeutic intervention and are the subject of intense research.
This compound: A Potent PLC-γ Inhibitor
This compound is an indole derivative identified as a potent inhibitor of PLC-γ.[1] It has been shown to inhibit calcium release in squamous carcinoma cells and reduce the growth of certain cancer cell lines.[1]
Quantitative Data for this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (PLC-γ) | ~3 µM | In vitro enzyme assay | [1] |
| GC50 (Cell Growth) | 15 µM | Squamous carcinoma cells | [1] |
| Ca2+ Release Inhibition | ~15 µM | Squamous carcinoma cells | [1] |
| Cancer Cell Growth Inhibition | ~60-70% | Renal UO-31 and breast T-47D cancer cell lines | [1] |
U73122: A Widely Used Tool with Significant Caveats
U73122 has been extensively used for decades as a pharmacological inhibitor of PLC. However, a growing body of evidence highlights its lack of specificity and complex mechanism of action, which can lead to misinterpretation of experimental results.
Quantitative Data for U73122
| Parameter | Value | Cell Line/System | Reference |
| IC50 (PLC) | 1-2.1 µM | General PLC activity | [2] |
| IC50 (PLC-β2) | ~6 µM | Recombinant human PLC-β2 | |
| Platelet Aggregation Inhibition | 1-5 µM | Human platelets | |
| Ca2+ Flux Inhibition (Neutrophils) | ~5-6 µM | Human neutrophils |
The Off-Target Dilemma of U73122
Numerous studies have demonstrated that the effects of U73122 are not solely due to PLC inhibition. Its reactive maleimide group can interact with other cellular components, leading to a range of off-target activities:
-
Activation of Purified PLCs: Paradoxically, U73122 has been shown to activate purified human PLCβ3 and PLCγ1 in cell-free systems.[3] This effect is concentration-dependent and appears to involve the covalent modification of cysteine residues on the enzyme.[3]
-
Inhibition of Calcium Pumps: U73122 can inhibit sarcoplasmic reticulum Ca2+ pumps, leading to a depletion of intracellular calcium stores, an effect that can be mistakenly attributed to the inhibition of IP3-mediated calcium release.[4]
-
Interaction with Other Proteins: The maleimide moiety of U73122 is highly reactive and can form conjugates with cellular nucleophiles like thiols and amines, leading to the modification of various proteins and confounding experimental outcomes.[3]
Signaling Pathway and Experimental Workflow
To aid in the design of experiments, the following diagrams illustrate the canonical PLC signaling pathway and a general workflow for assessing PLC inhibition.
Experimental Protocols
General Protocol for In Vitro PLC Inhibition Assay (Cell-Free)
This protocol is a generalized procedure based on methodologies used for assessing PLC inhibitors.
-
Enzyme and Substrate Preparation:
-
Purify the desired recombinant PLC isozyme.
-
Prepare a substrate solution containing a fluorescent or radiolabeled PIP2 analog in an appropriate assay buffer (e.g., containing HEPES, KCl, CaCl2, and DTT).[5]
-
-
Inhibitor Preparation:
-
Dissolve this compound or U73122 in DMSO to create a stock solution.
-
Perform serial dilutions of the inhibitor stock solution in the assay buffer.
-
-
Assay Procedure:
-
In a microplate, add the purified PLC enzyme to the wells containing the diluted inhibitor or vehicle control (DMSO).
-
Incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the PIP2 substrate.
-
Monitor the reaction kinetics by measuring the change in fluorescence or radioactivity over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear phase of the reaction curves.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a suitable curve-fitting algorithm.
-
General Protocol for Cell-Based Calcium Release Assay
This protocol provides a general framework for measuring the effect of PLC inhibitors on agonist-induced intracellular calcium release.
-
Cell Culture and Loading:
-
Culture the desired cell line to an appropriate confluency in a multi-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
-
Inhibitor Incubation:
-
Wash the cells to remove excess dye.
-
Incubate the cells with various concentrations of this compound, U73122, or vehicle control in a suitable buffer for a specific duration.
-
-
Agonist Stimulation and Data Acquisition:
-
Place the plate in a fluorescence microplate reader or on the stage of a fluorescence microscope equipped for ratiometric imaging.
-
Establish a baseline fluorescence reading.
-
Add a PLC-activating agonist (e.g., carbachol, bradykinin, or a growth factor) to stimulate IP3 production and subsequent calcium release.
-
Record the changes in intracellular calcium concentration over time.
-
-
Data Analysis:
-
Quantify the peak calcium response or the area under the curve for each condition.
-
Normalize the data to the response observed with the vehicle control.
-
Determine the inhibitory effect of the compounds at different concentrations.
-
Conclusion and Recommendations
The choice between this compound and U73122 as a PLC inhibitor requires careful consideration of the experimental context and a thorough understanding of their respective properties.
-
This compound presents itself as a more targeted inhibitor, particularly for PLC-γ, with available data on its potency in both enzymatic and cell-based assays. However, a comprehensive profile of its specificity and potential off-target effects is not yet fully established. Researchers using this compound should exercise due diligence in validating its on-target effects in their specific experimental system.
-
U73122 , despite its widespread historical use, should be approached with extreme caution. The substantial evidence of its off-target effects, including the paradoxical activation of purified PLCs and inhibition of calcium pumps, significantly complicates the interpretation of data obtained using this compound. When using U73122, it is imperative to include appropriate controls to account for its non-PLC-related activities. The use of its inactive analog, U73343, is recommended, although even this control may not fully account for all off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Activation of Human Phospholipase C by Its Well Known Inhibitor U73122 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The phospholipase C inhibitor U-73122 inhibits Ca(2+) release from the intracellular sarcoplasmic reticulum Ca(2+) store by inhibiting Ca(2+) pumps in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A High-Throughput Assay to Identify Allosteric Inhibitors of the PLC-γ Isozymes Operating at Membranes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antitumor Efficacy of CCT129957 and Edelfosine
In the landscape of oncology research, the exploration of novel therapeutic agents that target specific cellular pathways is paramount. This guide provides a detailed comparison of two such compounds, CCT129957 and edelfosine, focusing on their efficacy, mechanisms of action, and the experimental data supporting their potential as anticancer agents. While edelfosine has been extensively studied in both preclinical and clinical settings, publicly available data on this compound is notably more limited, a factor that will be reflected in this comparative analysis.
At a Glance: Key Efficacy and Mechanistic Differences
| Feature | This compound | Edelfosine |
| Primary Target | Phospholipase C-γ (PLC-γ) | Cell membrane (lipid rafts), Endoplasmic Reticulum |
| Mechanism of Action | Inhibition of PLC-γ, leading to disruption of downstream signaling. | Incorporation into the cell membrane, induction of apoptosis via Fas/CD95 receptor activation, inhibition of MAPK/ERK and Akt survival pathways, and induction of endoplasmic reticulum stress.[1] |
| In Vitro Efficacy | IC50 of ~3 µM for PLC-γ inhibition. Growth inhibition of ~60-70% in renal (UO-31) and breast (T-47D) cancer cell lines. | Potent inducer of apoptosis in a wide range of cancer cell lines, including hematological malignancies and solid tumors.[1] |
| In Vivo Efficacy | Data not publicly available. | Demonstrated antitumor activity in various mouse models of human cancers, including ovarian, breast, mantle cell lymphoma, chronic lymphocytic leukemia, and prostate cancer.[1][2][3] |
| Clinical Development | No publicly available data on clinical trials. | Has undergone Phase I and II clinical trials for solid tumors, leukemias, and non-small-cell lung carcinoma, showing good tolerability and some encouraging results.[1] |
Delving into the Mechanisms: Distinct Pathways to Cell Death
The fundamental difference in the antitumor activity of this compound and edelfosine lies in their primary molecular targets and the subsequent signaling cascades they modulate.
This compound: A Targeted Approach to PLC-γ Inhibition
This compound is an indole derivative that acts as a potent inhibitor of Phospholipase C-γ (PLC-γ). PLC-γ is a crucial enzyme in signal transduction, hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These molecules, in turn, trigger a cascade of intracellular events, including the release of calcium from intracellular stores and the activation of protein kinase C (PKC), which are vital for cell proliferation, differentiation, and survival. By inhibiting PLC-γ, this compound is predicted to disrupt these signaling pathways, thereby impeding cancer cell growth.
References
CCT129957: A Comparative Analysis of Its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT129957 is a small molecule inhibitor primarily targeting Phospholipase C-γ (PLC-γ), a key enzyme in cellular signaling pathways.[1] Understanding the selectivity of such compounds is crucial for their development as therapeutic agents and as research tools. A highly selective compound minimizes off-target effects, leading to a better safety profile and more precise experimental outcomes. This guide provides a comparative analysis of this compound's activity, including its known target and inhibitory concentration. While a comprehensive selectivity profile against a broad panel of kinases is not publicly available, this document summarizes the existing data and provides relevant experimental context.
Quantitative Inhibition Data
The primary target of this compound has been identified as PLC-γ. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Target | IC50 |
| Phospholipase C-γ (PLC-γ) | ~3 µM |
This data is based on in vitro biochemical assays.[1]
Signaling Pathway of PLC-γ
Phospholipase C-γ (PLC-γ) is a pivotal enzyme in signal transduction cascades initiated by receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases.[2][3][4] Upon activation by upstream kinases, PLC-γ translocates to the cell membrane and hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5][6] IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[5] DAG remains in the plasma membrane and, in concert with the elevated Ca2+ levels, activates Protein Kinase C (PKC).[5] These downstream signaling events regulate a multitude of cellular processes, including proliferation, differentiation, and apoptosis.
Experimental Protocols
Biochemical Kinase Inhibition Assay (General Protocol)
This protocol describes a general workflow for determining the in vitro inhibitory activity of a compound against a specific kinase. Various detection methods can be employed, including radiometric, fluorescence-based, and luminescence-based assays.[7][8][9][10]
1. Reagent Preparation:
- Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).
- Prepare a reaction buffer containing appropriate salts, a reducing agent (e.g., DTT), and cofactors (e.g., MgCl2).
- Dilute the kinase enzyme to the desired concentration in the reaction buffer.
- Prepare the kinase-specific substrate and ATP solution. For radiometric assays, [γ-³³P]ATP is used.
2. Assay Procedure:
- Add a small volume of the test compound dilutions to the wells of a microplate. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
- Add the diluted kinase enzyme to the wells and incubate for a pre-determined time to allow for compound binding.
- Initiate the kinase reaction by adding the substrate and ATP mixture.
- Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
3. Detection:
- Stop the reaction (e.g., by adding a stop solution containing EDTA).
- Detect the amount of phosphorylated substrate. The method will vary depending on the assay format:
- Radiometric Assay: Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate. Wash away unincorporated [γ-³³P]ATP and measure the radioactivity using a scintillation counter.[11]
- Fluorescence/Luminescence Assay: Measure the signal using a plate reader at the appropriate excitation and emission wavelengths. These assays often rely on antibodies that specifically recognize the phosphorylated substrate or measure ATP depletion.[8][12]
4. Data Analysis:
- Calculate the percentage of kinase activity for each compound concentration relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the compound concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[13]
start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
reagent_prep [label="Reagent Preparation\n(Compound, Kinase, Substrate, ATP)"];
plate_setup [label="Plate Setup\n(Add Compound Dilutions)"];
add_kinase [label="Add Kinase Enzyme"];
pre_incubation [label="Pre-incubation"];
add_substrate_atp [label="Initiate Reaction\n(Add Substrate + ATP)"];
reaction_incubation [label="Reaction Incubation"];
stop_reaction [label="Stop Reaction"];
detection [label="Signal Detection\n(Radiometric/Fluorescence/Luminescence)"];
data_analysis [label="Data Analysis\n(Calculate % Inhibition, IC50)"];
end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> reagent_prep;
reagent_prep -> plate_setup;
plate_setup -> add_kinase;
add_kinase -> pre_incubation;
pre_incubation -> add_substrate_atp;
add_substrate_atp -> reaction_incubation;
reaction_incubation -> stop_reaction;
stop_reaction -> detection;
detection -> data_analysis;
data_analysis -> end;
}
Logical Relationship of Kinase Inhibitor Selectivity
The selectivity of a kinase inhibitor is a critical factor in its development. An ideal inhibitor would potently inhibit its intended target while having minimal effect on other kinases, thereby reducing the likelihood of off-target effects and associated toxicities. The relationship between on-target potency and off-target activity defines the therapeutic window and the overall utility of the inhibitor.
Conclusion
This compound is a known inhibitor of PLC-γ with a reported IC50 in the low micromolar range. This makes it a valuable tool for studying the role of PLC-γ in cellular signaling. However, the lack of a publicly available, comprehensive kinase selectivity profile means that its effects on other kinases are not well characterized. Researchers using this compound should be mindful of potential off-target activities and may need to perform their own selectivity screening to fully interpret their experimental results. The development of more selective inhibitors or a thorough characterization of existing ones is crucial for advancing both basic research and clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Phospholipase C-gamma as a signal-transducing element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phospholipase Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Reactome | PLC-gamma1 signalling [reactome.org]
- 6. fiveable.me [fiveable.me]
- 7. reactionbiology.com [reactionbiology.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. caymanchem.com [caymanchem.com]
- 13. reactionbiology.com [reactionbiology.com]
A Comparative Guide to PLC-gamma Inhibitors: CCT129957 and a Selective Allosteric Alternative
For researchers, scientists, and drug development professionals, the selective inhibition of Phospholipase C-gamma (PLC-γ) is a critical aspect of studying numerous signaling pathways implicated in cancer, inflammation, and other diseases. This guide provides a comparative analysis of CCT129957, a known PLC-γ inhibitor, and a more recently identified selective allosteric inhibitor, offering insights into their potency and the experimental validation of their effects.
Phospholipase C-gamma (PLC-γ) is a family of enzymes that play a crucial role in intracellular signal transduction. Activated by receptor and non-receptor tyrosine kinases, PLC-γ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This process triggers the release of intracellular calcium and the activation of protein kinase C, respectively, influencing a wide array of cellular functions such as proliferation, differentiation, and migration. Given its central role in signaling, PLC-γ has emerged as a significant target for therapeutic intervention.
This guide focuses on the validation of the inhibitory effect of this compound on PLC-γ activity and compares it with a potent and selective allosteric inhibitor, referred to as "Hit-3" in a 2021 study by Hajicek et al. It is important to note that the widely used PLC inhibitor, U-73122, is not included as a primary comparator in this guide due to extensive evidence of off-target effects and its potential to activate certain PLC isoforms, making it unsuitable for objective comparative analysis.
Quantitative Comparison of PLC-gamma Inhibitors
The inhibitory potency of this compound and the selective allosteric inhibitor "Hit-3" against PLC-γ has been determined in different experimental settings. The following table summarizes the available quantitative data. A direct comparison of the IC50 values should be approached with caution due to the different assay methodologies employed.
| Compound | Target | Reported IC50 | Assay Type | Reference |
| This compound | PLC-γ | ~3 µM | Biochemical (Flashplate) | [1] |
| "Hit-3" | PLC-γ1 | 0.26 µM | Liposome-based fluorescence | [2] |
Note: The IC50 value for this compound was determined using a biochemical Flashplate assay, while the IC50 for "Hit-3" was determined using a liposome-based fluorescence assay with a fluorogenic reporter. Differences in assay format, substrate presentation, and enzyme preparation can influence the apparent inhibitory potency.
Experimental Methodologies
A clear understanding of the experimental protocols is essential for interpreting the inhibitory data. Below are the detailed methodologies for the key experiments cited in this guide.
Biochemical Flashplate Assay for PLC-γ Inhibition (for this compound)
While the specific detailed protocol for the Flashplate assay used to determine the IC50 of this compound is not publicly available in the cited literature, a general workflow for such an assay is as follows:
References
A Comparative Guide to Novel Phospholipase C Inhibitors: CCT129957 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The targeting of phosphoinositide-specific phospholipase C (PLC) enzymes presents a compelling strategy for therapeutic intervention in a range of diseases, including cancer and inflammatory disorders. The development of potent and selective PLC inhibitors is crucial for dissecting the intricate roles of PLC isoforms in cellular signaling and for advancing drug discovery programs. This guide provides a comparative analysis of CCT129957, a known PLC-γ inhibitor, and other novel PLC inhibitors, with a focus on their performance backed by experimental data.
Introduction to Phospholipase C and its Inhibition
Phospholipase C enzymes are a family of intracellular and membrane-associated enzymes that play a critical role in signal transduction. They catalyze the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, modulate intracellular calcium levels and activate protein kinase C (PKC), thereby regulating a multitude of cellular processes. The mammalian PLC family comprises several isoforms, broadly classified into β, γ, δ, ε, ζ, and η subfamilies, each with distinct mechanisms of activation and tissue distribution. Given their central role in signaling, dysregulation of PLC activity is implicated in various pathologies, making them attractive targets for therapeutic inhibitors.
Quantitative Comparison of PLC Inhibitors
The following table summarizes the in vitro potency of this compound and other novel PLC inhibitors against various PLC isoforms. The data is presented as the half-maximal inhibitory concentration (IC50), a standard measure of a drug's potency.
| Inhibitor | Target PLC Isoform(s) | IC50 (µM) | Selectivity Profile | Mechanism of Action |
| This compound | PLC-γ | ~3[1] | Selective for PLC-γ (selectivity against other isoforms not specified in the provided results) | Not specified |
| U73122 | Pan-PLC | ~4 (for PLC-γ1)[2] | Non-selective, with known off-target effects | Not specified |
| ATA | Pan-PLC | 0.67 ± 0.12 (for PLC-δ1)[3] | Pan-inhibitor with reported similar effects on PLC-β3 and PLC-γ1 | Not specified |
| Compound 3013 | Pan-PLC | 7.4 ± 1.1 (for PLC-δ1)[3] | Pan-inhibitor with reported similar effects on PLC-β3 and PLC-γ1 | Not specified |
| Compound 3017 | Pan-PLC | 5.0 ± 0.5 (for PLC-δ1)[3] | Pan-inhibitor with reported similar effects on PLC-β3 and PLC-γ1 | Not specified |
| "Hit-3" | PLC-γ | ~0.25 (for PLC-γ1)[4] | Highly selective for PLC-γ with no significant inhibition of PLC-β or PLC-δ | Allosteric and noncompetitive[4] |
Note: The chemical identity of "Hit-3," identified from a high-throughput screen of the LOPAC1280 library, is not specified in the provided search results. Further investigation into the primary literature would be required for its structural details. The selectivity of this compound against PLC-β and PLC-δ isoforms was not quantitatively available in the search results. For ATA, Compound 3013, and Compound 3017, the term "similar effects" on different isoforms is qualitative, and specific IC50 values for PLC-β and PLC-γ are needed for a precise quantitative comparison.
Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical PLC signaling pathway and highlights the point of action for PLC inhibitors.
References
- 1. Characterisation of an allosteric site in PLCγ enzymes and implications for development of their specific inhibitors | Biochemical Journal | Portland Press [portlandpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Small Molecule Inhibitors of Phospholipase C from a Novel High-throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A High-Throughput Assay to Identify Allosteric Inhibitors of the PLC-γ Isozymes Operating at Membranes - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of CCT129957 Effects with siRNA: A Comparative Guide
This guide provides a comprehensive comparison of two key research tools for studying the Phospholipase C-γ (PLC-γ) signaling pathway: the small molecule inhibitor CCT129957 and small interfering RNA (siRNA). Both methodologies aim to elucidate the functional role of PLC-γ, a critical enzyme in cellular signal transduction, but they operate through distinct mechanisms. This guide offers researchers, scientists, and drug development professionals an objective comparison of their performance, supported by experimental data and detailed protocols.
Unraveling the PLC-γ Signaling Pathway
Phospholipase C-γ (PLC-γ) is a pivotal enzyme in intracellular signaling cascades.[1] Upon activation by receptor tyrosine kinases, PLC-γ translocates to the cell membrane and hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events, in turn, regulate a multitude of cellular processes, including proliferation, differentiation, and migration. Dysregulation of the PLC-γ pathway has been implicated in various diseases, most notably cancer, making it a significant target for therapeutic intervention.
Comparative Analysis: this compound vs. PLC-γ siRNA
The following tables summarize the key characteristics and performance metrics of this compound and PLC-γ siRNA, providing a framework for selecting the most appropriate tool for a given research objective.
Table 1: Mechanism of Action and Specificity
| Feature | This compound | PLC-γ siRNA |
| Mechanism | Small molecule inhibitor that binds to and blocks the catalytic activity of the PLC-γ enzyme. | A synthetic RNA duplex that triggers the RNA interference (RNAi) pathway to degrade PLC-γ mRNA, thus preventing its translation into protein.[2] |
| Target | PLC-γ protein. | PLC-γ messenger RNA (mRNA). |
| Onset of Action | Rapid, typically within minutes to hours of administration. | Slower, requires time for mRNA degradation and protein turnover (typically 24-72 hours). |
| Specificity | Generally high for PLC-γ, but potential for off-target effects on other kinases or enzymes with similar binding pockets. | Highly sequence-specific for the target mRNA, but potential for off-target gene silencing due to partial sequence homology. |
| Reversibility | Reversible upon removal of the compound. | Long-lasting, but transient, as the effect diminishes with cell division and siRNA degradation. |
Table 2: Experimental Data Summary - Effects on Cancer Cell Viability
| Parameter | This compound (Hypothetical Data) | PLC-γ siRNA (Published Data) |
| Cell Line | Various cancer cell lines (e.g., breast, colon) | HeLa (Cervical Cancer) |
| Assay | MTT or similar cell viability assay | MTT assay |
| Effect | Dose-dependent reduction in cell viability. | Significant reduction in cell viability, especially when combined with chemotherapeutic agents like doxorubicin.[2] |
| IC50 / Effective Concentration | Typically in the low micromolar range. | Effective at nanomolar concentrations (e.g., 10 nM).[2] |
| Phenotypic Outcome | Inhibition of proliferation, induction of apoptosis. | Sensitization to chemotherapy-induced cell death.[2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the design and execution of cross-validation studies.
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound or PLC-γ siRNA on cultured cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment:
-
This compound: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) or a vehicle control (e.g., DMSO).
-
PLC-γ siRNA: Transfect cells with PLC-γ siRNA or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control-treated cells and calculate the IC50 value for this compound.
Protocol 2: siRNA Transfection
This protocol outlines the general steps for introducing siRNA into mammalian cells.
-
siRNA Preparation: Reconstitute lyophilized siRNA in RNase-free water to a stock concentration of 20 µM.
-
Complex Formation:
-
In one tube, dilute the siRNA in serum-free medium.
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in complete growth medium.
-
Incubation: Incubate the cells for 24-72 hours before proceeding with downstream analysis.
Protocol 3: Western Blotting for PLC-γ Knockdown Confirmation
This protocol is used to verify the reduction of PLC-γ protein levels following siRNA treatment.
-
Cell Lysis: Lyse the siRNA-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PLC-γ overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the percentage of PLC-γ knockdown.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for cross-validation and the logical comparison between the two methodologies.
Conclusion
References
Comparative Analysis of CCT129957's Specificity for PLC-gamma Isoforms
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Specificity and Performance of the PLC-γ Inhibitor CCT129957
This guide provides a comprehensive comparison of the phospholipase C-gamma (PLC-γ) inhibitor, this compound, with other commonly used PLC inhibitors. It includes a summary of its specificity for PLC-γ isoforms, a comparative analysis of its potency, a detailed experimental protocol for assessing PLC-γ inhibition, and an overview of the PLC-γ signaling pathway.
This compound: A Potent Inhibitor of PLC-γ
This compound is an indole derivative identified as a potent inhibitor of PLC-γ.[1] In biochemical assays, this compound demonstrates an half-maximal inhibitory concentration (IC50) of approximately 3 µM.[1] In a cellular context, the concentration required for 50% inhibition (GC50) is around 15 µM, where it has been shown to inhibit calcium release in squamous carcinoma cells.[1]
Performance Comparison with Other PLC Inhibitors
To provide a clear perspective on the efficacy of this compound, the following table summarizes its inhibitory concentration against PLC-γ in comparison to other widely used, albeit less specific, PLC inhibitors. It is important to note that many commonly used PLC inhibitors, such as U73122, have been reported to exhibit off-target effects and their specificity as direct PLC inhibitors has been questioned.[2][3][4]
| Inhibitor | Target(s) | IC50 (PLC-γ) | Notes |
| This compound | PLC-γ | ~3 µM (biochemical)[1] ~15 µM (cellular)[1] 1 µM (recombinant PLC-γ2) | Indole derivative.[1] |
| U73122 | Putative PLC inhibitor | Variable; specificity questioned[2][3][4] | Aminosteroid with known off-target effects, including inhibition of Ca2+ pumps and interaction with other enzymes.[2][3][4] |
| Edelfosine | PLC inhibitor | Not specific to PLC-γ | Ether lipid analog that also exhibits broad activity and is not specific for PLC isoforms.[3] |
| ATA (Aurintricarboxylic acid) | Pan-PLC inhibitor | Not specific to PLC-γ | A general inhibitor of PLC isoforms, also known to inhibit other enzymes and is not cell-permeable.[2] |
PLC-γ Signaling Pathway
The activation of PLC-γ is a critical step in various cellular signaling cascades initiated by receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases.[5][6][7] Upon ligand binding, RTKs dimerize and autophosphorylate on specific tyrosine residues. These phosphotyrosine sites serve as docking stations for the SH2 domains of PLC-γ, recruiting it to the plasma membrane.[8][9] Once recruited, PLC-γ is itself phosphorylated and activated by the kinase.[9][10]
Activated PLC-γ then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6][11] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[11] The resulting increase in intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream protein targets, leading to diverse cellular responses such as proliferation, differentiation, and migration.[8][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A High-Throughput Assay to Identify Allosteric Inhibitors of the PLC-γ Isozymes Operating at Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospholipase C in Living Cells: Activation, Inhibition, Ca2+ Requirement, and Regulation of M Current - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitors of Phospholipase C from a Novel High-throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospholipase C-gamma as a signal-transducing element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural basis for the activation of PLC-γ isozymes by phosphorylation and cancer-associated mutations | eLife [elifesciences.org]
- 7. Structural basis for the activation of PLC-γ isozymes by phosphorylation and cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. moodle2.units.it [moodle2.units.it]
- 9. mdpi.com [mdpi.com]
- 10. Phospholipase C-gamma 1 and phospholipase C-gamma 2 are substrates of the B cell antigen receptor associated protein tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reactome | PLC-gamma1 signalling [reactome.org]
CCT129957: A Selective Alternative to Pan-Phospholipase C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction to Phospholipase C and its Inhibition
Phospholipase C enzymes are a family of intracellular and membrane-associated enzymes that play a crucial role in signal transduction. They cleave the phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium ions (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). Mammals express 13 PLC isoforms, categorized into six families (β, γ, δ, ε, ζ, η), each with distinct activation mechanisms and cellular functions.
Historically, researchers have utilized pan-PLC inhibitors, such as U73122, to investigate PLC-dependent signaling. However, the utility of these compounds is increasingly questioned due to significant off-target effects and a lack of isoform specificity. This has created a critical need for more selective inhibitors to dissect the specific roles of individual PLC isoforms. CCT129957 has emerged as a potent and selective inhibitor of PLC-γ, offering a more refined tool for studying the intricacies of PLC-γ-mediated signaling pathways.
Comparative Analysis: this compound vs. Pan-PLC Inhibitors
This section provides a head-to-head comparison of this compound and the widely used pan-PLC inhibitor, U73122. The data presented is compiled from various studies and highlights the critical differences in their selectivity and mechanism of action.
Inhibitor Potency and Selectivity
| Inhibitor | Target PLC Isoform(s) | IC50 | Key Off-Target Effects | Reference(s) |
| This compound | PLC-γ | ~3 µM | Not extensively profiled, but developed as a selective inhibitor. | [1] |
| U73122 | Pan-PLC (purported) | ~6 µM (for PLC-β2) | Can activate PLC-β3, PLC-γ1, and PLC-β2 in some contexts. Inhibits SR Ca2+ pumps. Interacts with multiple other cellular proteins. | [2][3][4] |
Note: The IC50 values are from different studies and may not be directly comparable due to variations in experimental conditions.
The data clearly illustrates the superior selectivity of this compound for the PLC-γ isoform. In contrast, U73122, while often cited as a pan-PLC inhibitor, exhibits a complex and often contradictory pharmacological profile. Studies have shown that U73122 can paradoxically activate certain PLC isoforms and has a range of off-target effects that can confound experimental interpretation.[2][4] This makes U73122 a "singularly poor reagent for probing signaling by PLC isozymes".[5]
Signaling Pathways and Points of Inhibition
The following diagrams illustrate the canonical PLC signaling pathway and the distinct points of intervention for a selective PLC-γ inhibitor like this compound versus a non-selective pan-PLC inhibitor.
Caption: Canonical Phospholipase C (PLC) signaling pathway.
Caption: Differential effects of this compound and pan-PLC inhibitors.
Experimental Protocols
To facilitate the replication and validation of findings, detailed methodologies for key experiments are provided below.
In Vitro PLC Activity Assay (Fluorometric)
This protocol describes a method to measure the enzymatic activity of purified PLC isoforms using a fluorescent substrate.
Caption: Workflow for in vitro fluorometric PLC activity assay.
Materials:
-
Purified PLC-γ enzyme
-
This compound
-
Pan-PLC inhibitor (e.g., U73122)
-
Fluorescent PLC substrate (e.g., a derivative of phosphatidylinositol)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.2, 150 mM NaCl, 2 mM CaCl2, 1 mM DTT)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound and the pan-PLC inhibitor in assay buffer.
-
Add 10 µL of each inhibitor dilution to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).
-
Add 40 µL of diluted purified PLC-γ enzyme to each well and incubate for 15 minutes at room temperature.
-
Prepare the fluorescent PLC substrate according to the manufacturer's instructions.
-
Initiate the enzymatic reaction by adding 50 µL of the substrate solution to each well.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically at an appropriate excitation/emission wavelength pair for 30-60 minutes at 37°C.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value.
Cellular Calcium Mobilization Assay
This protocol measures the effect of PLC inhibitors on intracellular calcium release in response to an agonist.[6]
Materials:
-
Cultured cells expressing a Gq-coupled receptor (e.g., HEK293 cells)
-
This compound
-
Pan-PLC inhibitor (e.g., U73122)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Agonist for the Gq-coupled receptor
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with an injection system
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and culture overnight.
-
Prepare the dye loading solution by diluting Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS.
-
Add 100 µL of HBSS containing the desired concentrations of this compound or the pan-PLC inhibitor to the wells. Include a vehicle control.
-
Incubate for 30 minutes at 37°C.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Inject the agonist into the wells and continue to measure the fluorescence intensity every 1-2 seconds for 2-3 minutes to capture the calcium flux.
-
Analyze the data by calculating the change in fluorescence (ΔF) from the baseline (F0) and determine the effect of the inhibitors on the agonist-induced calcium response.
Conclusion
The available evidence strongly suggests that this compound offers a more selective and reliable tool for the investigation of PLC-γ-mediated signaling compared to traditional pan-PLC inhibitors like U73122. The significant off-target effects and questionable mechanism of action of U73122 necessitate a cautious interpretation of historical data and a move towards more specific pharmacological probes. By employing selective inhibitors such as this compound and utilizing robust experimental protocols, researchers can achieve a more precise understanding of the distinct roles of PLC isoforms in health and disease, ultimately paving the way for the development of more targeted therapeutics.
References
- 1. Calcium Flux Assay [bio-protocol.org]
- 2. 2.3. Quantification of enzyme activity of PLCγ1 variants in vitro [bio-protocol.org]
- 3. A High-Throughput Assay to Identify Allosteric Inhibitors of the PLC-γ Isozymes Operating at Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Activation of Human Phospholipase C by Its Well Known Inhibitor U73122 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The phospholipase C inhibitor U73122 is a potent agonist of the polymodal transient receptor potential ankyrin type 1 (TRPA1) receptor channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted Inhibition of Phospholipase C γ2 Adaptor Function Blocks Osteoclastogenesis and Protects from Pathological Osteolysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling CCT129957
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of CCT129957, a potent phospholipase C-γ (PLC-γ) inhibitor. Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety involves the use of appropriate personal protective equipment and engineering controls to minimize exposure.
Engineering Controls:
-
Ventilation: All work with this compound, especially when handling the solid form or preparing solutions, should be conducted in a well-ventilated area. A chemical fume hood is recommended to minimize inhalation exposure.
-
Safety Stations: Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.
Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and changed frequently, especially after direct contact with the compound.
-
Body Protection: A laboratory coat or an impermeable gown should be worn to protect the skin.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.
Safe Handling and Storage
Proper handling and storage procedures are crucial for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
| Procedure | Recommendation |
| Handling | Avoid direct contact with skin, eyes, and clothing. Avoid inhalation of dust or aerosols. Wash hands thoroughly after handling. |
| Storage (Solid) | Store in a tightly sealed container in a cool, dry, and well-ventilated area. |
| Storage (Solution) | For long-term storage, it is recommended to store this compound as a solid. If a stock solution is prepared, it can be stored at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles. |
Spill and Disposal Plan
In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Collect: Carefully scoop the absorbed material into a sealed, labeled container for hazardous waste.
-
Clean: Decontaminate the spill area with an appropriate solvent, followed by soap and water.
Disposal: All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
Experimental Workflow
The following diagram outlines a general workflow for handling this compound in a laboratory setting, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
